N2-Phenoxyacetylguanosine
Description
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Properties
Molecular Formula |
C18H19N5O7 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13?,14+,17-/m1/s1 |
InChI Key |
FOOYAXZEBFXEJD-WYNAFHSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of N2-Phenoxyacetylguanosine?
For Researchers, Scientists, and Drug Development Professionals
N2-Phenoxyacetylguanosine is a synthetic derivative of the natural nucleoside guanosine (B1672433). This modification, the addition of a phenoxyacetyl group at the N2 position of the guanine (B1146940) base, confers unique chemical and biological properties to the molecule, making it a valuable tool in various research and drug development applications. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role as an agonist for Toll-like receptor 7 (TLR7).
Core Chemical Properties
This compound is a white to off-white solid with the chemical formula C18H19N5O7 and a molecular weight of 417.37 g/mol .[1] It is characterized by its limited solubility in common organic solvents, being soluble in dimethyl sulfoxide (B87167) (DMSO) and only slightly soluble in methanol (B129727).[2][3] The compound has a distinct melting point in the range of 159-160 °C.[2][3][4] For optimal stability, this compound should be stored at 2-8°C.[1]
| Property | Value | Source(s) |
| Molecular Formula | C18H19N5O7 | [1][5] |
| Molecular Weight | 417.37 g/mol | [1][4][5] |
| CAS Number | 119824-66-7 | [1][2][3][5] |
| Appearance | White to off-white solid | [2][3][5] |
| Melting Point | 159-160 °C | [2][3][4] |
| Solubility | Soluble in DMSO, slightly soluble in methanol | [2][3] |
| Storage Conditions | 2-8°C | [1] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is a multi-step process that involves the protection of the hydroxyl groups of the guanosine ribose moiety, followed by the acylation of the N2 position of the guanine base, and subsequent deprotection.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on established methods for the synthesis of N2-acylguanosine derivatives.
Step 1: Protection of Guanosine Hydroxyl Groups
-
Materials: Guanosine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dry guanosine under vacuum.
-
Dissolve the dried guanosine in anhydrous DMF.
-
Add imidazole (approximately 8 equivalents) and TBDMS-Cl (approximately 4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine by silica (B1680970) gel column chromatography.
-
Step 2: Phenoxyacetylation of the N2-Amino Group
-
Materials: 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Phenoxyacetyl chloride, Anhydrous Pyridine.
-
Procedure:
-
Dissolve the protected guanosine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phenoxyacetyl chloride (approximately 1.5-2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine is typically used in the next step without further purification.
-
Step 3: Deprotection of the Silyl Groups
-
Materials: Crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude protected product from the previous step in THF.
-
Add a 1M solution of TBAF in THF (approximately 4 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (B109758) to yield pure this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula C18H19N5O7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons of the guanine base, the ribose sugar, and the phenoxyacetyl group. Key signals would include those for the anomeric proton of the ribose, the aromatic protons of the phenoxy group, and the methylene (B1212753) protons of the acetyl group.
-
¹³C NMR: The spectrum should display distinct signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic phenoxy ring and the purine (B94841) system.
-
Biological Activity: TLR7 Agonism and Signaling Pathway
This compound is recognized as a guanosine analog with potent immunostimulatory activity.[6][7] This activity is primarily mediated through its function as an agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[7][8]
The binding of this compound to TLR7 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This signaling pathway is dependent on the adaptor protein MyD88.
TLR7 Signaling Pathway Activated by this compound
Caption: TLR7 signaling cascade initiated by this compound.
Upon binding of this compound to TLR7 within the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 to its Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6).
Activated TRAF6 serves as a key signaling hub, initiating two major downstream pathways:
-
NF-κB Activation: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB and the release of the NF-κB transcription factor (typically the p50/p65 heterodimer). The released NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
IRF Activation: TRAF6 also plays a role in the activation of interferon regulatory factors (IRFs), particularly IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.
Conclusion
This compound is a well-characterized synthetic nucleoside with defined chemical properties and significant biological activity. Its ability to specifically activate the TLR7 signaling pathway makes it an invaluable tool for researchers studying innate immunity, viral infections, and the development of novel immunomodulatory therapies. The detailed protocols and pathway information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this important compound in a research setting.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of N2-Phenoxyacetylguanosine
This document provides an in-depth technical overview of the synthesis pathway for N2-Phenoxyacetylguanosine, a crucial building block in the chemical synthesis of oligonucleotides. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. It details the chemical reactions, experimental procedures, and quantitative data associated with the synthesis, and includes visual representations of the synthetic pathway.
Introduction
The phenoxyacetyl group serves as a valuable protecting group for the exocyclic amino function of guanosine (B1672433) during solid-phase oligonucleotide synthesis. Its lability under mild basic conditions makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications[1][2]. The synthesis of this compound involves the selective acylation of the N2-amino group of guanosine. A common strategy to achieve this selectivity is through the transient protection of the hydroxyl groups of the ribose sugar using silylating agents[3].
Synthesis Pathway
The primary route for the synthesis of this compound involves a two-step process: transient silylation of the hydroxyl groups of guanosine followed by selective acylation of the exocyclic amino group.
Figure 1: General synthesis pathway for this compound.
A similar, well-documented synthesis has been reported for the deoxyribonucleoside analogue, 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine, which follows a comparable strategy of silylation followed by acylation[4].
Experimental Protocols
The following are detailed experimental protocols derived from analogous syntheses described in the literature. These protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine[4]
This protocol details the synthesis of a related N2-phenoxyacetylated guanosine derivative and can be adapted for guanosine.
-
Drying: 200 mg (700 µmol) of 8-oxo-7,8-dihydro-2′-deoxyguanosine is dried by repeated co-evaporation with dry pyridine.
-
Dissolution: The dried starting material is dissolved in 10 ml of dry pyridine under an argon atmosphere.
-
Silylation: To the stirred solution, 441 µl (3.5 mmol) of trimethylchlorosilane is added. The reaction is stirred for 45 minutes.
-
Acylation: 100 µl (706 µmol) of phenoxyacetyl chloride is introduced, and the stirring is continued for 16 hours at room temperature.
-
Quenching: 1 ml of water is added to the reaction mixture to destroy the excess chloride.
-
Workup: The resulting mixture is concentrated to dryness. The residue is suspended in water, filtered, and redissolved in pyridine.
A similar transient silylation approach facilitates the N-acylation of guanosine with phenoxyacetyl chloride to yield the corresponding N-protected guanosine derivative in high yield[3].
Protocol 2: General N-Acylation of Guanosine via Transient Silylation[3]
This generalized protocol highlights the key steps for the N-acylation of guanosine.
-
Silylation: Guanosine is treated with a silylating agent, such as trimethylsilyl chloride, in a suitable solvent like pyridine. This forms a persilylated intermediate where the hydroxyl groups and the exocyclic amino group are silylated.
-
Acylation: The silylated intermediate is then reacted with phenoxyacetyl chloride. The acylation occurs preferentially at the N2-position.
-
Deprotection (Desilylation): The silyl protecting groups are removed during an aqueous workup to yield this compound.
Quantitative Data
The following table summarizes the reported yields for the synthesis of N2-phenoxyacetylated guanosine derivatives from the literature.
| Product | Starting Material | Yield | Reference |
| 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine | 8-oxo-7,8-dihydro-2′-deoxyguanosine | 68% | [4] |
| N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine | 2,6-diamino-9-β-D-arabinofuranosylpurine | 70% | [1] |
Logical Workflow for Synthesis
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established procedure that relies on the principles of selective protection and acylation. The use of transient silylation is a key step in achieving high yields of the desired N2-acylated product. The phenoxyacetyl protecting group's mild removal conditions make this compound a valuable monomer for the synthesis of modified and sensitive oligonucleotides for various research and therapeutic applications.
References
N2-Phenoxyacetylguanosine: A Technical Guide to its Discovery, Synthesis, and Application in Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of nucleic acid chemistry, the strategic use of protecting groups is paramount to the successful synthesis of oligonucleotides. Among these, N2-Phenoxyacetylguanosine has emerged as a key building block, particularly valued for its role in "fast deprotection" strategies. The phenoxyacetyl (Pac) group provides robust protection for the exocyclic amine of guanosine (B1672433) during the iterative cycles of solid-phase synthesis, yet it can be removed under mild basic conditions. This lability is crucial for the synthesis of sensitive, modified oligonucleotides and for streamlining the overall workflow. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound in nucleic acid chemistry.
Discovery and History
The introduction of the phenoxyacetyl (Pac) protecting group for guanosine was a significant advancement in the field of oligoribonucleotide synthesis. A seminal contribution in this area was made by T. Wu and K. K. Ogilvie in their 1988 publication in Tetrahedron Letters.[1] Their work detailed the use of N-phenoxyacetylated guanosine and adenosine (B11128) phosphoramidites in the solid-phase synthesis of oligoribonucleotides, including a ribozyme sequence.[1]
The rationale behind the development of the phenoxyacetyl group was to provide an alternative to more robust protecting groups like isobutyryl, which require harsher deprotection conditions. The Pac group's sensitivity to milder basic conditions offered a significant advantage, reducing the risk of side reactions and degradation of the synthesized oligonucleotide chain.[2][3] This "fast deprotection" characteristic became particularly important with the increasing complexity of synthetic oligonucleotides, including those with various modifications for therapeutic and research applications.[3]
Synthesis of this compound and its Phosphoramidite (B1245037)
The synthesis of the this compound phosphoramidite, the active building block used in automated oligonucleotide synthesizers, is a multi-step process. It begins with the protection of the exocyclic amine of guanosine, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.
Key Synthetic Steps:
-
N2-Acylation: The synthesis starts with the selective acylation of the N2 position of guanosine with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride. A transient silylation of the O6 and amino groups of guanosine can facilitate this reaction, leading to high yields of the N2-protected guanosine derivative.[4]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is then protected with an acid-labile dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry, allowing for the selective deprotection of the 5'-hydroxyl group during each cycle of oligonucleotide synthesis.
-
2'-Hydroxyl Protection (for Ribonucleosides): In the case of ribonucleosides, the 2'-hydroxyl group must also be protected, typically with a silyl (B83357) group such as tert-butyldimethylsilyl (TBDMS).
-
3'-Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base.
Experimental Protocols
While specific, detailed protocols from the original publications can be difficult to access, the following represents a generalized, illustrative procedure for the key synthetic steps based on established methodologies in nucleic acid chemistry.
Synthesis of this compound
Materials:
-
Guanosine
-
Trimethylsilyl chloride (TMSCl)
-
Pyridine (B92270) (anhydrous)
-
Phenoxyacetyl chloride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Guanosine is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried guanosine is suspended in anhydrous pyridine, and TMSCl is added to protect the hydroxyl and amino groups.
-
The reaction mixture is cooled, and phenoxyacetyl chloride is added dropwise.
-
After the reaction is complete, the silyl groups are removed by the addition of water or a mild acid.
-
The product is purified by silica gel column chromatography to yield this compound.
Conversion to 5'-O-DMT-N2-Phenoxyacetylguanosine-3'-O-phosphoramidite
Materials:
-
This compound
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
This compound is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine, and DMT-Cl is added. The reaction is monitored by TLC until completion.
-
The reaction is quenched with methanol, and the solvent is evaporated. The crude 5'-O-DMT-N2-Phenoxyacetylguanosine is purified by silica gel column chromatography.
-
The purified 5'-O-DMT protected nucleoside is dissolved in anhydrous DCM, and DIPEA is added.
-
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred under an inert atmosphere.
-
Upon completion, the reaction is quenched, and the crude phosphoramidite is purified by flash chromatography on silica gel.
Data Presentation
The performance of this compound in oligonucleotide synthesis is characterized by its high coupling efficiency and rapid deprotection kinetics.
| Parameter | Value/Condition | Notes |
| Protecting Group | Phenoxyacetyl (Pac) | For N2 of Guanosine |
| Coupling Time | 30 seconds - 2 minutes | Dependent on activator and synthesizer |
| Typical Coupling Efficiency | >98% | Comparable to standard phosphoramidites |
| Deprotection Reagent | Ammonium (B1175870) hydroxide, AMA (Ammonium hydroxide/Methylamine) | Mild basic conditions |
| Deprotection Time | 30-60 minutes with ammonium hydroxide; ~10 minutes with AMA | Significantly faster than isobutyryl group |
| Deprotection Temperature | Room temperature to 65°C | Milder temperatures are often sufficient |
Visualization of Workflows
Logical Relationship of Protecting Groups in Oligonucleotide Synthesis
Caption: Workflow of oligonucleotide synthesis and deprotection.
Experimental Workflow for this compound Phosphoramidite Synthesis
Caption: Synthesis of this compound phosphoramidite.
Conclusion
This compound has established itself as an indispensable tool in the synthesis of oligonucleotides. Its historical development was driven by the need for a guanosine building block with a protecting group that could be removed under mild conditions, a requirement that has become even more critical with the advent of complex and modified nucleic acid-based therapeutics and diagnostics. The "fast deprotection" offered by the phenoxyacetyl group, combined with its high coupling efficiency, ensures the integrity of the final oligonucleotide product while improving the overall efficiency of the synthesis process. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering valuable insights for researchers and professionals in the field of nucleic acid chemistry.
References
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biotage.com [biotage.com]
- 3. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Guanine: A Technical Guide to N2-Phenoxyacetylguanosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic oligonucleotide development, the precise chemical construction of DNA and RNA strands is paramount. The fidelity of this synthesis hinges on the strategic use of protecting groups, transient molecular shields that prevent unwanted side reactions. Among these, N2-Phenoxyacetylguanosine has emerged as a valuable tool, particularly for the protection of the exocyclic amine of guanosine (B1672433). Its unique properties, including mild removal conditions, make it a preferred choice in many applications, especially when dealing with sensitive or modified oligonucleotides.
This technical guide provides a comprehensive overview of the mechanism of action of the N2-phenoxyacetyl (Pac) group for guanosine protection. It delves into the quantitative data governing its stability and cleavage, details the experimental protocols for its implementation, and visualizes the key chemical transformations and workflows involved in its use.
I. Mechanism of Action and Advantages
The primary role of the N2-phenoxyacetyl group is to protect the N2 exocyclic amine of guanine (B1146940) from reacting during the crucial phosphoramidite (B1245037) coupling step in solid-phase oligonucleotide synthesis. Unlike the unprotected amine, the amide bond of the Pac group is not nucleophilic and therefore does not interfere with the formation of the phosphite (B83602) triester linkage.
The key advantage of the phenoxyacetyl group lies in its lability under specific basic conditions, which are significantly milder than those required for more traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz). The electron-withdrawing nature of the phenoxy group makes the amide carbonyl more susceptible to nucleophilic attack by bases such as ammonia (B1221849) or methylamine (B109427). This allows for rapid and efficient deprotection, minimizing the risk of damage to the synthesized oligonucleotide, particularly those containing sensitive functionalities. This is especially critical in the synthesis of RNA, where the 2'-hydroxyl group is prone to degradation under harsh basic conditions.
II. Quantitative Data: A Comparative Analysis of Protecting Group Lability
The efficiency of a protecting group is quantitatively defined by its stability during synthesis and the kinetics of its removal. The following tables summarize the cleavage half-life (t½) of the N2-phenoxyacetyl group on 2'-deoxyguanosine (B1662781) compared to other common protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Cleavage Half-life (t½) |
| N2-Phenoxyacetyl (Pac) | Aqueous Ammonia | 25 | < 4 hours[1] |
| N2-Isobutyryl (iBu) | Aqueous Ammonia | 60 | > 17 hours[1] |
| N6-Benzoyl (Bz) - Adenine | Aqueous Ammonia | 25 | ~ 1 hour |
| N4-Benzoyl (Bz) - Cytosine | Aqueous Ammonia | 25 | ~ 30 minutes |
Table 1: Comparative Cleavage Half-lives in Aqueous Ammonia.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Deprotection Time |
| N2-Phenoxyacetyl (Pac) | Gaseous Ammonia | Room Temperature | 35 minutes[2] |
| N2-Phenoxyacetyl (Pac) | Gaseous Methylamine | Room Temperature | 2 minutes[2] |
| N2-Isobutyryl (iBu) | AMA (Ammonia/Methylamine) | 65 | 10 minutes |
Table 2: Rapid Deprotection Conditions.
III. Experimental Protocols
A. Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
This protocol describes the transient protection method for the synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine.
Materials:
-
2'-deoxyguanosine
-
Trimethylchlorosilane (TMSCl)
-
Phenoxyacetyl chloride
-
Ammonia solution
-
Methanol (B129727) (MeOH)
Procedure:
-
Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.
-
Suspend the dried 2'-deoxyguanosine in anhydrous pyridine.
-
Add trimethylchlorosilane (TMSCl) dropwise to the suspension at room temperature and stir for 2-3 hours to facilitate the formation of a silylated intermediate at the O6 and amino groups.[3]
-
Cool the reaction mixture to 0°C and add phenoxyacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a cold aqueous ammonia solution.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and evaporate to dryness.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to yield N2-Phenoxyacetyl-2'-deoxyguanosine.
B. Synthesis of 5'-O-DMT-N2-Phenoxyacetyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the preparation of the phosphoramidite monomer for solid-phase synthesis.
Materials:
-
N2-Phenoxyacetyl-2'-deoxyguanosine
-
Anhydrous pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Co-evaporate N2-Phenoxyacetyl-2'-deoxyguanosine with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol and concentrate the mixture.
-
Dissolve the residue in dichloromethane (DCM) and wash with aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.
-
Purify the 5'-O-DMT-N2-Phenoxyacetyl-2'-deoxyguanosine by silica gel chromatography.
-
Co-evaporate the purified 5'-O-DMT protected nucleoside with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add N,N-Diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Purify the final phosphoramidite product by flash chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small amount of triethylamine.
C. Deprotection of the N2-Phenoxyacetyl Group from a Synthesized Oligonucleotide
This protocol describes the final deprotection step to remove the Pac group from the guanine bases.
Materials:
-
Oligonucleotide bound to solid support
-
Concentrated ammonium (B1175870) hydroxide (B78521) solution (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Heat the vial at 55-65°C for the recommended time (typically 1-4 hours for Pac groups).
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the washes with the supernatant.
-
Lyophilize or evaporate the solution to obtain the crude deprotected oligonucleotide.
IV. Visualizing the Process: Diagrams and Workflows
To better illustrate the chemical transformations and the overall workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine.
Caption: Oligonucleotide synthesis workflow using Pac-dG.
Caption: Deprotection of the N2-Phenoxyacetyl group.
V. Conclusion
The N2-Phenoxyacetyl protecting group for guanosine offers a compelling combination of stability during oligonucleotide synthesis and lability under mild basic conditions. This makes it an invaluable tool for the synthesis of a wide range of oligonucleotides, from standard DNA sequences to complex, modified RNA molecules. The quantitative data clearly demonstrates its advantages in terms of deprotection efficiency over more traditional protecting groups. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers and drug development professionals can effectively leverage the benefits of this compound to produce high-quality, custom oligonucleotides for their specific applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Physical and chemical characteristics of N2-Phenoxyacetylguanosine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Phenoxyacetylguanosine is a modified nucleoside analog of guanosine (B1672433) that has garnered significant interest within the scientific community, particularly in the fields of immunology and antiviral research. Its defining characteristic is the phenoxyacetyl group attached to the N2 position of the guanine (B1146940) base. This modification confers unique chemical properties and biological activities, most notably its function as an agonist for Toll-like receptor 7 (TLR7). As a TLR7 agonist, this compound has the ability to stimulate the innate immune system, leading to the production of various cytokines and interferons. This activity makes it a promising candidate for the development of novel vaccine adjuvants and antiviral therapeutics. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, its synthesis and purification, and its mechanism of action through the TLR7 signaling pathway.
Physicochemical Characteristics
This compound is a white to off-white solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.
| Property | Value | Reference |
| CAS Number | 119824-66-7 | [1] |
| Molecular Formula | C₁₈H₁₉N₅O₇ | [1] |
| Molecular Weight | 417.37 g/mol | [1] |
| Melting Point | 159-160 °C | |
| Solubility | Soluble in DMSO, slightly soluble in methanol. | |
| Appearance | White to off-white solid | |
| Storage | 2-8 °C | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the chemical modification of guanosine. A general synthetic approach involves the coupling of a protected guanosine derivative with a phenoxyacetylating agent.
General Synthesis Protocol
-
Protection of Guanosine: The hydroxyl groups of the ribose sugar and other reactive sites on the guanine base are protected using appropriate protecting groups to ensure selective acylation at the N2 position.
-
Acylation: The protected guanosine is then reacted with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, in the presence of a base to facilitate the acylation reaction at the exocyclic amino group.
-
Deprotection: Following the acylation step, the protecting groups are removed under specific conditions to yield the final this compound product.
Purification
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used technique for this purpose.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the purification of polar compounds like nucleoside analogs.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed. A common mobile phase system could be a mixture of a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) and a polar solvent like methanol. The gradient is optimized to achieve the best separation of the desired product from impurities.
-
Procedure:
-
The crude reaction mixture is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.
-
The mobile phase is then passed through the column under gravity or with the application of low pressure (flash chromatography).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified solid.
-
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can further confirm its structure. The expected molecular ion peak would correspond to the calculated molecular weight of 417.37 g/mol .
Biological Activity and Mechanism of Action
This compound exhibits its biological activity primarily through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system.
TLR7 Agonism and Signaling Pathway
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common molecular pattern associated with viral infections. Upon binding of an agonist like this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α, IFN-β).
References
The Phenoxyacetyl Group in Guanosine Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleosides is a cornerstone of modern therapeutic and diagnostic development. Among the various chemical modifications, the introduction of a phenoxyacetyl group to guanosine (B1672433) has proven to be a valuable tool, primarily in the realm of oligonucleotide synthesis. This technical guide provides an in-depth analysis of the role of the phenoxyacetyl group in guanosine modification, with a focus on its application as a protecting group for the N2-exocyclic amine. The guide details its chemical properties, provides relevant quantitative data, outlines experimental protocols, and visualizes its role in synthetic workflows.
Core Function: A Labile Protecting Group for RNA Synthesis
The phenoxyacetyl (Pac) group's principal role in guanosine modification is to serve as a temporary protecting group for the N2-amino functionality of the guanine (B1146940) base. This protection is essential during the automated solid-phase synthesis of RNA oligonucleotides. The Pac group prevents unwanted side reactions at the N2-amino position during the phosphoramidite (B1245037) coupling cycles.
Its popularity stems from its lability under mild basic conditions, which allows for its rapid removal at the end of the synthesis without damaging the sensitive RNA molecule. This is particularly crucial for the synthesis of long oligonucleotides or those containing other sensitive modifications. The use of the phenoxyacetyl group is preferred for its sensitivity to basic nucleophiles under relatively mild conditions, which ensures that its cleavage is quantitative—a critical factor for the purity of synthetic nucleic acids intended for therapeutic applications.
Quantitative Data: Deprotection Kinetics
A key advantage of the phenoxyacetyl group is its rapid rate of cleavage compared to other commonly used acyl protecting groups such as acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu). This allows for faster and milder deprotection protocols, minimizing potential damage to the synthesized RNA strand.
| Protecting Group | Reagent/Solvent | Half-life (t½) | Relative Lability vs. Isobutyryl |
| N2-Phenoxyacetyl (Pac) | 2.0 M NH3 in Methanol | 18 min | ~230x faster[1] |
| N2-Phenoxyacetyl (Pac) | Ethanolic Ammonia (B1221849) | < 2 hours for complete cleavage | Significantly faster |
| N2-Acetyl (Ac) | 2.0 M NH3 in Methanol | ~2 hours | ~4x faster[1] |
| N2-Isobutyryl (iBu) | 2.0 M NH3 in Methanol | ~70 hours | 1x (baseline) |
| N2-Benzoyl (Bz) | 2.0 M NH3 in Methanol | ~12 hours | ~6x slower |
Table 1: Comparative deprotection half-lives of N2-acyl protecting groups on guanosine. Data compiled from studies on deprotection kinetics.[1][2]
Experimental Protocols
The following are representative protocols for the introduction and removal of the N2-phenoxyacetyl group in the context of preparing guanosine for oligonucleotide synthesis.
Protocol for N2-Phenoxyacetylation of Guanosine
This protocol describes the regioselective N2-acylation of guanosine, often following the protection of the hydroxyl groups. A common strategy involves transient silylation of the hydroxyl groups to facilitate the reaction.
Objective: To introduce a phenoxyacetyl group at the N2 position of guanosine.
Materials:
-
Guanosine
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Pyridine (B92270) (anhydrous)
-
Phenoxyacetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation: A suspension of dried guanosine in anhydrous pyridine is treated with HMDS and a catalytic amount of TMSCl. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of persilylated guanosine. The solvent is then removed under reduced pressure.
-
Acylation: The silylated guanosine residue is dissolved in anhydrous DCM. The solution is cooled to 0°C, and phenoxyacetyl chloride is added dropwise with stirring under an inert atmosphere (e.g., argon). The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Desilylation & Purification: The crude product is treated with aqueous ammonia or a fluoride (B91410) source (e.g., TBAF in THF) to remove the silyl (B83357) protecting groups from the ribose hydroxyls. The resulting N2-phenoxyacetyl-guanosine is then purified by silica gel column chromatography. A reported yield for a similar regioselective phenoxyacetylation is approximately 70%.
Protocol for Deprotection of N2-Phenoxyacetyl Group from a Synthetic Oligonucleotide
This protocol outlines the final deprotection step to remove the Pac group from the guanine bases, as well as other protecting groups, after solid-phase RNA synthesis.
Objective: To cleave the N2-phenoxyacetyl groups from a synthesized RNA oligonucleotide.
Materials:
-
CPG-solid support with synthesized oligonucleotide
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
or Ethanolic Methylamine (B109427) (EMAM) solution
Procedure:
-
Cleavage and Deprotection: The solid support is transferred to a sealed vial. A solution of concentrated ammonium hydroxide and ethanol (3:1, v/v) is added.
-
Incubation: The vial is heated at 55°C for 4-8 hours. For more sensitive sequences, the deprotection can be carried out at room temperature for 12-16 hours. Alternatively, for a faster deprotection, an ethanolic methylamine solution can be used at 65°C for 10-20 minutes.
-
Isolation: After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is removed. The solid support is washed with a small volume of water/ethanol.
-
Evaporation: The combined supernatant and washes are concentrated to dryness using a vacuum concentrator. The resulting crude RNA is then ready for purification (e.g., by HPLC or PAGE).
Direct Biological Activity
Current scientific literature does not indicate a direct biological or signaling role for N2-phenoxyacetyl-guanosine itself. Its function is almost exclusively that of a synthetic intermediate, designed to be efficiently removed to yield a native guanosine residue within an RNA oligonucleotide. The phenoxyacetyl moiety is not known to act as a pharmacophore in this context. The biological activity of interest arises from the final, deprotected RNA molecule.
Visualizations: Workflow and Logical Relationships
Workflow for RNA Synthesis Using N2-Pac-Guanosine Phosphoramidite
The following diagram illustrates the standard solid-phase synthesis cycle for RNA, highlighting the role of the N2-phenoxyacetyl-protected guanosine phosphoramidite.
Caption: Automated solid-phase RNA synthesis cycle.
Logical Relationship of Guanosine Protecting Groups
This diagram illustrates the logical hierarchy and purpose of the different protecting groups used for a guanosine phosphoramidite building block in RNA synthesis.
Caption: Orthogonal protection strategy for guanosine.
References
N2-Phenoxyacetylguanosine: A Technical Guide to Its Identification, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N2-Phenoxyacetylguanosine, a synthetic nucleoside analog. It details the compound's identification, including its Chemical Abstracts Service (CAS) number and key chemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this guide explores the known biological activity of this compound, focusing on its role as a Toll-like receptor 7 (TLR7) agonist and its potential implications in immunology and oncology.
Compound Identification
This compound is a modified guanosine (B1672433) molecule where a phenoxyacetyl group is attached to the exocyclic amine at the N2 position of the guanine (B1146940) base.
CAS Number: 119824-66-7[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C18H19N5O7 | [1] |
| Molecular Weight | 417.37 g/mol | [1] |
| Melting Point | 159-160 °C | |
| Appearance | White to off-white powder | |
| Storage | 2°C - 8°C | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of guanosine. A common method involves the transient protection of the hydroxyl groups of the ribose moiety, followed by reaction with phenoxyacetyl chloride.
Materials:
-
Guanosine
-
Pyridine, anhydrous
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Phenoxyacetyl chloride
-
Acetonitrile (B52724), anhydrous
-
Ammonia (B1221849) solution (29%)
-
Methanol
-
Diethyl ether
Procedure:
-
Transient Protection: In a round-bottom flask, dissolve guanosine in anhydrous pyridine. Cool the solution in an ice bath.
-
Add chlorotrimethylsilane dropwise to the solution while stirring. The TMS groups will protect the hydroxyl groups of the ribose.
-
Acylation: In a separate flask, dissolve 1-hydroxybenzotriazole in a mixture of anhydrous acetonitrile and pyridine. Add phenoxyacetyl chloride to this solution.
-
Slowly add the guanosine solution to the phenoxyacetyl chloride/HOBt mixture. Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Deprotection: After the reaction is complete, cool the mixture in an ice bath and add water to quench any excess reagents. Subsequently, add a 29% ammonia solution to remove the TMS protecting groups from the ribose hydroxyls.
-
Work-up and Crystallization: Remove the solvents by rotary evaporation. Dilute the resulting residue with water. Wash the aqueous solution with chloroform and then with diethyl ether to remove impurities.
-
Concentrate the aqueous solution. This compound will crystallize out of the solution. The crystals can be collected by filtration, washed with cold diethyl ether, and dried. A typical yield is around 80%.[2]
Purification by Silica (B1680970) Gel Column Chromatography
Further purification of this compound can be achieved using silica gel column chromatography.[3][4][5][6][7]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a mobile phase of chloroform and methanol, typically in a ratio of 80:20 (v/v).[2]
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The proton NMR spectrum of guanosine can be used as a reference for peak assignments.[8] The presence of peaks corresponding to the phenoxyacetyl group and the shifts in the guanine and ribose protons will confirm the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.
Biological Activity
This compound, as a guanosine analog, is recognized as an agonist for Toll-like receptor 7 (TLR7).[9] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.
TLR7 Signaling Pathway
The activation of TLR7 by this compound is believed to initiate a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Immunostimulatory Effects
The activation of the TLR7 pathway by guanosine analogs leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[10] This immunostimulatory activity suggests potential applications for this compound as an antiviral agent or a vaccine adjuvant.
Potential in Oncology
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies.[11] Nucleoside analogs are a class of compounds known to interfere with cellular processes and induce apoptosis in cancer cells. While specific data for this compound is emerging, the activation of apoptotic pathways, such as the caspase cascade, is a promising area of investigation for its potential anticancer effects.[12][13][14][15]
Conclusion
This compound is a well-characterized synthetic nucleoside analog with the CAS number 119824-66-7. Its synthesis and purification can be achieved through established organic chemistry protocols. The primary biological activity of this compound identified to date is its role as a TLR7 agonist, leading to the induction of an innate immune response. This property positions it as a compound of interest for further research in the development of novel immunotherapies and antiviral agents. Future studies are warranted to fully elucidate its potential in oncology and other therapeutic areas.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemiis.com [chemiis.com]
- 8. hmdb.ca [hmdb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of N²-Phenoxyacetylguanosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific quantitative solubility and stability data for N²-Phenoxyacetylguanosine. This guide provides a comprehensive framework of established experimental protocols and best practices for determining these critical parameters. The quantitative data presented herein is illustrative and should be considered hypothetical.
Introduction
N²-Phenoxyacetylguanosine is a modified nucleoside, a class of compounds of significant interest in therapeutic and diagnostic research. As with any chemical entity intended for biological application, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are foundational parameters that influence bioavailability, formulation, storage, and ultimately, the therapeutic efficacy and safety of a potential drug candidate. Poor solubility can hinder absorption and lead to unreliable results in bioassays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2]
This technical guide details the standard methodologies for comprehensively evaluating the solubility and stability of N²-Phenoxyacetylguanosine. It is designed to provide researchers and drug development professionals with the necessary protocols to generate reliable and reproducible data, ensuring a solid foundation for further development.
Part 1: Solubility Assessment
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The two primary types of solubility measured during drug discovery are kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a concentrated organic stock (e.g., DMSO). It reflects the solubility under conditions often found in high-throughput screening assays.[3][4][5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid phase. This is a more accurate measure for formulation and biopharmaceutical classification.[2][6][7]
Illustrative Solubility Data
The following table presents a hypothetical summary of solubility data for N²-Phenoxyacetylguanosine in various common solvents, as would be determined by the protocols described below.
| Solvent System | Assay Type | Temperature (°C) | Hypothetical Solubility (µg/mL) | Hypothetical Molar Solubility (µM) |
| Deionized Water | Thermodynamic | 25 | 15 | 36 |
| PBS (pH 7.4) | Thermodynamic | 25 | 25 | 60 |
| PBS (pH 7.4) | Kinetic (2h) | 25 | 45 | 108 |
| Ethanol | Thermodynamic | 25 | >1000 | >2395 |
| DMSO | Thermodynamic | 25 | >10000 | >23950 |
Experimental Protocols
This method determines the equilibrium solubility and is considered the gold standard.
-
Preparation: Add an excess amount of solid N²-Phenoxyacetylguanosine (ensuring undissolved solid remains) to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 20 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a series of calibration standards of N²-Phenoxyacetylguanosine in the appropriate solvent. Analyze the filtered supernatant and the standards using a validated stability-indicating HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.
This high-throughput method is suitable for early discovery screening.[4][8][9]
-
Stock Solution: Prepare a high-concentration stock solution of N²-Phenoxyacetylguanosine in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4). Prepare serial dilutions to cover a range of concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[3][5]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short, defined period (e.g., 2 hours).[3]
-
Measurement: Measure the light scattering of each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.[9]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the point of precipitation.
Visualization: Solubility Determination Workflow
Part 2: Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is a critical component of drug development that elucidates the intrinsic stability of a molecule.[10] By subjecting the compound to conditions more severe than accelerated stability testing, these studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][11] The typical extent of degradation targeted is 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[10]
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of N²-Phenoxyacetylguanosine under various forced degradation conditions.
| Stress Condition | Reagent/Parameters | Duration | Hypothetical % Degradation | Major Degradation Products |
| Hydrolytic | 0.1 M HCl | 24 h | 18% | Guanosine (B1672433), Phenoxyacetic acid |
| Water (pH ~7) | 7 days | < 2% | Not Detected | |
| 0.1 M NaOH | 8 h | 25% | Guanosine, Phenoxyacetic acid | |
| Oxidative | 3% H₂O₂ | 24 h | 8% | Oxidized guanosine species |
| Thermal | 60°C (in solution) | 7 days | 5% | Minor unspecified peaks |
| Photostability | ICH Q1B Option 2 | 1.2M lux-hrs | 12% | Photodegradants |
Experimental Protocols
A validated stability-indicating HPLC-UV method is required for all stability studies to separate the parent compound from any degradants. A stock solution of N²-Phenoxyacetylguanosine is prepared and diluted in the respective stress media. Samples are taken at various time points, neutralized if necessary, and analyzed. A control sample (stored at 2-8°C, protected from light) is analyzed concurrently.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[12]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature. Basic hydrolysis is often rapid for acylated compounds.
-
Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at an elevated temperature (e.g., 60°C).
-
Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water.[13]
-
Incubation: Store the solution at room temperature, protected from light.
-
Procedure: Store a solution of the compound (e.g., in PBS pH 7.4) and a sample of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[13]
-
Humidity: For the solid sample, a controlled humidity chamber (e.g., 75% RH) can also be used.[14]
-
Procedure: Expose a solution and a solid sample of the compound to a light source that meets ICH Q1B guideline specifications.[15][16][17] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to separate light-induced degradation from thermal effects.[18]
Visualization: Forced Degradation Workflow
Part 3: Interplay of Physicochemical Properties in Drug Development
The data generated from solubility and stability studies are not isolated metrics; they are interconnected and profoundly influence the entire drug development pipeline. The diagram below illustrates the logical relationships between these core properties and key development stages. Early characterization allows for informed decisions, mitigating risks and optimizing the path to a viable drug candidate.
Visualization: Drug Development Logic Pathway
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]
- 8. enamine.net [enamine.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
Spectroscopic data (NMR, Mass Spec) for N2-Phenoxyacetylguanosine.
For Immediate Release
This technical guide provides an in-depth overview of N2-Phenoxyacetylguanosine, a critical reagent in the synthesis of oligonucleotides. The document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry, offering detailed experimental protocols, expected spectroscopic data, and a visualization of its application in solid-phase synthesis.
Spectroscopic Data (Expected Values)
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| H8 (Guanine) | 7.8 - 8.2 |
| H1' (Ribose) | 5.8 - 6.0 |
| Phenyl (Phenoxyacetyl) | 6.9 - 7.4 |
| CH₂ (Phenoxyacetyl) | 4.7 - 4.9 |
| Ribose Protons (H2', H3', H4', H5') | 3.9 - 4.5 |
| NH (Amide) | 11.5 - 12.0 |
| NH₂ (Guanine - if unprotected) | 6.4 - 6.8 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O (Phenoxyacetyl) | 168 - 172 |
| C=O (Guanine) | 155 - 158 |
| Aromatic C (Guanine) | 115 - 152 |
| Aromatic C (Phenoxyacetyl) | 114 - 158 |
| C1' (Ribose) | 86 - 88 |
| Ribose Carbons (C2', C3', C4', C5') | 60 - 75 |
| CH₂ (Phenoxyacetyl) | 67 - 69 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent.
Mass Spectrometry
For mass spectrometry, the expected molecular ion peak ([M+H]⁺) for this compound (C₁₈H₁₉N₅O₇) would be approximately m/z 418.14. Fragmentation would likely involve the loss of the phenoxyacetyl group, the ribose sugar, and characteristic cleavages of the guanine (B1146940) base.
Experimental Protocols
The following section details a generalized protocol for the synthesis of this compound, a critical step prior to its use in oligonucleotide synthesizers.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of guanosine (B1672433). A common method involves the transient silylation of guanosine to enhance its solubility and reactivity in organic solvents, followed by reaction with phenoxyacetyl chloride.
Materials:
-
Guanosine
-
Hexamethyldisilazane (HMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Pyridine (anhydrous)
-
Phenoxyacetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Ammonia (B1221849) solution
Procedure:
-
Silylation: Guanosine is suspended in anhydrous pyridine. HMDS and a catalytic amount of TMSCl are added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the persilylated guanosine.
-
Acylation: The reaction mixture is cooled, and phenoxyacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Desilylation: Methanol and then an aqueous ammonia solution are added to the reaction mixture to remove the silyl (B83357) protecting groups.
-
Purification: The product is purified by silica (B1680970) gel column chromatography to yield this compound.
Solid-Phase Oligonucleotide Synthesis Workflow
This compound is utilized as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the key steps in a single cycle of chain elongation on a solid support.
Caption: Solid-Phase Oligonucleotide Synthesis Cycle.
The synthesis cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing oligonucleotide chain. The this compound phosphoramidite is then activated and coupled to the free 5'-hydroxyl. Any unreacted hydroxyl groups are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-phenoxyacetyl group, are removed.
Methodological & Application
Application Notes and Protocols for N2-Phenoxyacetylguanosine in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N2-Phenoxyacetylguanosine (Pac-dG) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group offers significant advantages in terms of deprotection efficiency, enabling the rapid and clean synthesis of standard and modified oligonucleotides.
Introduction
The phenoxyacetyl (Pac) group is a base-labile protecting group for the exocyclic amine of guanosine. Its primary advantage over the more traditional isobutyryl (iBu) group is its significantly faster removal under milder basic conditions. This property is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that are susceptible to degradation under harsh deprotection conditions. The use of Pac-dG allows for "fast-deprotection" protocols, significantly reducing the overall synthesis time.
Key Advantages of this compound
-
Rapid Deprotection: The Pac group is highly labile to aminolytic cleavage, allowing for significantly shorter deprotection times compared to standard protecting groups like isobutyryl.
-
Mild Deprotection Conditions: The lability of the Pac group permits the use of milder deprotection reagents and conditions, which is crucial for the synthesis of oligonucleotides with sensitive functionalities.
-
High Purity Oligonucleotides: The clean and efficient removal of the Pac group minimizes the formation of side products, leading to higher purity of the final oligonucleotide.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in solid-phase oligonucleotide synthesis.
| Parameter | This compound (Pac-dG) | N2-isobutyrylguanosine (iBu-dG) | Reference |
| Deprotection Lability | ~230 times more labile | Standard | [1] |
| Typical Coupling Efficiency | >99% | >99% | General knowledge |
| Deprotection Time (AMA) | 10 minutes at 65°C | 10 minutes at 65°C | [2] |
| Deprotection Time (NH4OH) | < 4 hours at room temperature | 8-16 hours at 55°C | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis Cycle using this compound Phosphoramidite
This protocol outlines the standard steps for incorporating a Pac-dG monomer into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation):
- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
- Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound oligonucleotide by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away. The intensity of the color can be used to monitor coupling efficiency.
- Time: 60-120 seconds.
2. Coupling:
- Reagents:
- 0.1 M N2-Phenoxyacetyl-5'-O-DMT-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite in anhydrous Acetonitrile.
- 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous Acetonitrile.
- Procedure: The Pac-dG phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.
- Time: 60-180 seconds. While standard coupling times are often sufficient, extending the coupling time for modified phosphoramidites can ensure higher efficiency.
3. Capping:
- Reagents:
- Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF.
- Capping Reagent B: 16% N-Methylimidazole in THF.
- Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
- Time: 30-60 seconds.
4. Oxidation:
- Reagent: 0.02 M Iodine in THF/Pyridine/Water.
- Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
- Time: 30-60 seconds.
These four steps are repeated for each monomer in the desired oligonucleotide sequence.
Protocol 2: Cleavage and Deprotection of Oligonucleotides containing this compound
This protocol describes the final step of obtaining the free oligonucleotide after synthesis. The use of AMA (Ammonium hydroxide/Methylamine) is recommended for rapid deprotection.
1. Reagent Preparation:
- AMA Solution: Mix equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
2. Cleavage from Solid Support and Deprotection:
- Procedure:
- Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
- Add 1-2 mL of the AMA solution to the vial.
- Seal the vial tightly.
- Incubate the vial in a heating block at 65°C for 10-15 minutes. This step simultaneously cleaves the oligonucleotide from the support and removes the phenoxyacetyl protecting groups from the guanine (B1146940) bases, as well as other standard base protecting groups (e.g., benzoyl-dA, benzoyl-dC, or acetyl-dC) and the cyanoethyl groups from the phosphate backbone.
- Allow the vial to cool to room temperature.
- Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
- Evaporate the solution to dryness using a vacuum concentrator.
3. Post-Deprotection Work-up:
- Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.
- Quantify the oligonucleotide by measuring its absorbance at 260 nm.
- Analyze the purity of the oligonucleotide by HPLC or gel electrophoresis.
Visualizations
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Workflow for solid-phase oligonucleotide synthesis using this compound.
Deprotection Mechanism of this compound
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. | Semantic Scholar [semanticscholar.org]
Applications of N²-Phenoxyacetylguanosine in mRNA Synthesis and Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of messenger RNA (mRNA) molecules is a critical area of research and development, with significant implications for therapeutics, vaccines, and diagnostics. The introduction of modified nucleotides during or after mRNA synthesis can enhance stability, improve translational efficiency, and enable specific labeling for tracking and functional studies. N²-Phenoxyacetylguanosine (N²-Pac-G) is a modified guanosine (B1672433) analog that offers unique advantages in these applications. The phenoxyacetyl group serves as a transient protecting group during solid-phase RNA synthesis and presents a potential target for specific chemical labeling in enzymatically synthesized mRNA.[1][2][3][4] This document provides detailed application notes and protocols for the use of N²-Phenoxyacetylguanosine in mRNA synthesis and subsequent labeling.
Application Notes
N²-Phenoxyacetyl Protecting Group in RNA Synthesis
The N²-amino group of guanosine is a common site for modification to prevent side reactions during chemical RNA synthesis. The phenoxyacetyl (Pac) group is a well-established protecting group for this purpose.[1][4]
-
Lability and Deprotection: The phenoxyacetyl group is significantly more labile than traditional protecting groups like isobutyryl under basic conditions.[3] This allows for milder deprotection conditions, which is advantageous for the synthesis of long or sensitive RNA sequences.[2] Treatment with aqueous methylamine (B109427) can rapidly and completely remove the Pac group.[2][3] Ethanolic ammonia (B1221849) can also be used for selective deprotection.[2]
-
Solid-Phase Synthesis: N²-Phenoxyacetylguanosine phosphoramidites are utilized in automated solid-phase RNA synthesis, demonstrating high coupling efficiencies.[1]
Co-transcriptional Incorporation of N²-Phenoxyacetylguanosine Triphosphate (N²-Pac-GTP) in mRNA Synthesis
In vitro transcription (IVT) is the primary method for generating large quantities of mRNA. By substituting standard GTP with N²-Pac-GTP in the IVT reaction, mRNA molecules containing the phenoxyacetyl modification can be produced.
-
T7 RNA Polymerase Compatibility: T7 RNA polymerase, a key enzyme in IVT, is known to be tolerant of a wide range of modified nucleotide substrates at the N² position of guanosine.[5] While specific data for N²-Pac-GTP is limited, the general acceptance of N²-alkylated and acylated GTP analogs suggests that N²-Pac-GTP is a viable substrate for T7 RNA polymerase.
-
Potential Impact on Yield and Purity: The incorporation of modified nucleotides can sometimes affect the overall yield of the transcription reaction.[6] It is recommended to optimize the concentration of N²-Pac-GTP and the overall reaction conditions to maximize yield. The presence of the bulky phenoxyacetyl group may potentially reduce the formation of double-stranded RNA (dsRNA) byproducts, a common issue in IVT, although this requires experimental validation.
Post-transcriptional Labeling of N²-Phenoxyacetylated mRNA
The phenoxyacetyl group on the incorporated guanosine residues provides a unique chemical handle for post-transcriptional labeling of the mRNA. This allows for the attachment of various functional moieties, such as fluorescent dyes or biotin, for visualization, tracking, and purification.
-
Labeling Chemistry: While direct chemical labeling protocols for the phenoxyacetyl group on RNA are not extensively documented in the reviewed literature, a potential strategy involves nucleophilic attack on the carbonyl carbon of the phenoxyacetyl group. This could be achieved using a primary amine- or hydrazide-functionalized label under specific reaction conditions that preserve the integrity of the mRNA. This approach, however, requires careful optimization to ensure specificity and efficiency without causing RNA degradation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for N²-Phenoxyacetylguanosine in the searched literature, the following table presents illustrative data based on typical outcomes with other N²-modified guanosine analogs. This data is for comparative purposes and should be experimentally verified.
| Parameter | Standard IVT (GTP) | IVT with N²-Pac-GTP (Hypothetical) | Reference/Notes |
| mRNA Yield (µg/mL reaction) | 150 - 200 | 120 - 180 | Yield may be slightly reduced due to the modified NTP.[6] |
| Capping Efficiency (%) | >95% (with CleanCap®) | >95% (with CleanCap®) | Capping efficiency is primarily dependent on the capping method used.[7] |
| Translational Efficiency (Relative Luminescence Units) | 1.0 (baseline) | 1.5 - 2.5 | N²-modifications on the cap analog have been shown to increase translational efficiency. |
| dsRNA Content (%) | 5 - 15 | 3 - 10 (projected) | The bulky N²-group may sterically hinder the formation of dsRNA. |
| Labeling Efficiency (%) | N/A | 40 - 70 (projected) | Dependent on the development of a specific and efficient labeling chemistry. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N²-Phenoxyacetylguanosine Triphosphate (N²-Pac-GTP)
This protocol is adapted from general methods for enzymatic phosphorylation of nucleosides.
Materials:
-
N²-Phenoxyacetylguanosine (N²-Pac-G)
-
ATP (Adenosine 5'-triphosphate)
-
HEPES buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
Nucleoside monophosphate kinase (NMPK)
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
RNase-free water
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
N²-Phenoxyacetylguanosine: 10 mM
-
ATP: 20 mM
-
HEPES buffer (pH 7.5): 100 mM
-
MgCl₂: 20 mM
-
PEP: 50 mM
-
NMPK: 5 U/mL
-
NDPK: 5 U/mL
-
PK: 10 U/mL
-
RNase-free water to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the conversion of N²-Pac-G to its triphosphate form.
-
Purification: Purify the N²-Pac-GTP from the reaction mixture using anion-exchange chromatography (e.g., DEAE-Sephadex column).
-
Quantification: Determine the concentration of the purified N²-Pac-GTP by UV-Vis spectrophotometry using the molar extinction coefficient of guanosine as an approximation.
Protocol 2: In Vitro Transcription of mRNA using N²-Pac-GTP
Materials:
-
Linearized DNA template with a T7 promoter
-
N²-Pac-GTP (from Protocol 1)
-
ATP, CTP, UTP solution (100 mM each)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNase-free water
Procedure:
-
Reaction Assembly: Assemble the following reaction components at room temperature in a sterile, RNase-free tube. The final volume is 20 µL.
-
10X Transcription Buffer: 2 µL
-
ATP, CTP, UTP mix (100 mM each): 0.5 µL of each
-
GTP (100 mM): 0.2 µL (for a 4:1 ratio of Pac-GTP:GTP, adjust as needed)
-
N²-Pac-GTP (100 mM): 0.8 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 20 units
-
T7 RNA Polymerase: 2 µL
-
RNase-free water: to 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quality Control: Analyze the integrity and size of the mRNA by denaturing agarose (B213101) gel electrophoresis. Quantify the mRNA yield using a spectrophotometer or fluorometer.
Protocol 3: Post-transcriptional Labeling of N²-Phenoxyacetylated mRNA (Conceptual)
This is a conceptual protocol as direct literature on this specific labeling is scarce. Optimization is crucial.
Materials:
-
N²-Phenoxyacetylated mRNA (from Protocol 2)
-
Amine-functionalized fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)
-
Reaction Buffer (e.g., 100 mM MES buffer, pH 6.0)
-
RNase-free water
Procedure:
-
Reaction Setup: In a sterile, RNase-free tube, combine:
-
N²-Phenoxyacetylated mRNA: 10 µg
-
Amine-functionalized fluorescent dye: 1 mM
-
Reaction Buffer: to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for 2-4 hours. Protect the reaction from light if using a fluorescent dye.
-
Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., G-25 spin column) or ethanol (B145695) precipitation.
-
Analysis: Confirm the labeling by measuring the fluorescence of the purified mRNA. The labeling efficiency can be estimated by calculating the dye-to-RNA ratio using the absorbance of the RNA and the dye.
Visualizations
Caption: Workflow for mRNA synthesis and labeling using N²-Phenoxyacetylguanosine.
Caption: Deprotection of the N²-phenoxyacetyl group from guanosine in an RNA strand.
References
- 1. mdpi.com [mdpi.com]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
N2-Phenoxyacetylguanosine: A Versatile Building Block for Custom Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications are instrumental in enhancing the properties of oligonucleotides for various applications, including antisense therapy, siRNA, and diagnostic probes. One such critical modification is the use of protecting groups for the exocyclic amines of nucleobases during solid-phase synthesis. The phenoxyacetyl (Pac) group, particularly for the N2 position of guanosine (B1672433), offers distinct advantages due to its lability under milder basic conditions compared to standard protecting groups. This allows for the synthesis of sensitive oligonucleotides containing base-labile or backbone-modified moieties. This document provides detailed protocols for the synthesis of N2-phenoxyacetylguanosine, its activation as a phosphoramidite (B1245037), its incorporation into custom oligonucleotides, and subsequent deprotection and purification. Furthermore, it explores its application in targeting key signaling pathways relevant to drug development.
Data Presentation
Table 1: Key Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| This compound | C₁₈H₁₉N₅O₇ | 417.37 | 119824-66-7 | Protected guanosine nucleoside for RNA synthesis.[1] |
| N2-Phenoxyacetyl-2'-deoxyguanosine | C₁₈H₁₉N₅O₆ | 401.38 | 110522-71-9 | Protected deoxyguanosine nucleoside for DNA synthesis. |
| 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-CE Phosphoramidite | C₄₈H₅₄N₇O₉P | 919.95 | N/A | Activated building block for solid-phase DNA synthesis. |
Table 2: Comparison of Deprotection Conditions for Guanosine Protecting Groups
| Protecting Group | Reagent | Temperature | Time | Notes |
| Phenoxyacetyl (Pac) | 0.05 M K₂CO₃ in Methanol (B129727) | Room Temperature | 4 hours | Ultra-mild conditions, suitable for sensitive modifications.[2] |
| Phenoxyacetyl (Pac) | Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 2 hours | Mild conditions.[2] |
| Phenoxyacetyl (Pac) | 0.5 M LiOH / 3.5 M TEA in Methanol | 75°C | 40 minutes | Rapid deprotection.[3] |
| Isobutyryl (iBu) | Ammonium Hydroxide | 55°C | >8 hours | Standard conditions, may degrade sensitive molecules. |
| Acetyl (Ac) | Ammonium Hydroxide | Room Temperature | Overnight | Slower than Pac group removal. |
Experimental Protocols
Protocol 1: Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
This protocol is adapted from a general method for the N-acylation of guanosine via transient silylation.
Materials:
-
Anhydrous Pyridine (B92270)
-
Trimethylsilyl chloride (TMS-Cl)
-
Phenoxyacetyl chloride
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Transient Silylation:
-
Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.
-
Add an excess of Trimethylsilyl chloride (TMS-Cl) dropwise at room temperature and stir until the reaction is complete (monitor by TLC). This step protects the hydroxyl groups and facilitates N2-acylation.
-
-
Phenoxyacetylation:
-
Cool the reaction mixture in an ice bath.
-
Add phenoxyacetyl chloride dropwise and stir for 2-4 hours at 0°C.
-
-
Desilylation:
-
Quench the reaction by adding water.
-
Add a concentrated solution of ammonium hydroxide and stir at room temperature for 1-2 hours to remove the silyl (B83357) protecting groups.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N2-phenoxyacetyl-2'-deoxyguanosine.
-
Protocol 2: Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-CE Phosphoramidite
Materials:
-
N2-phenoxyacetyl-2'-deoxyguanosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
5'-O-DMT Protection:
-
Dry N2-phenoxyacetyl-2'-deoxyguanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine and add DMT-Cl in portions.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine.
-
-
3'-Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir for 1.5-2 hours until the reaction is complete (monitor by TLC and ³¹P NMR).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine (B128534) to yield the final phosphoramidite.
-
Protocol 3: Solid-Phase Synthesis of a Custom Oligonucleotide
This protocol outlines the general cycle for incorporating the this compound phosphoramidite into a DNA sequence on an automated synthesizer.
Reagents:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (A, C, T)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution. The support is then washed with acetonitrile (B52724).
-
Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group. A coupling time of 2-5 minutes is typically sufficient.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Wash: The support is washed with acetonitrile to remove excess reagents before the next cycle begins. This cycle is repeated for each subsequent nucleotide in the desired sequence.
Protocol 4: Cleavage and Deprotection of the Oligonucleotide
Materials:
-
Ammonium hydroxide solution (30%)
-
0.05 M Potassium Carbonate in Methanol (for ultra-mild deprotection)
Procedure (Mild Deprotection):
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate the vial at room temperature for 2 hours. This step cleaves the oligonucleotide from the support and removes the phenoxyacetyl and other base protecting groups, as well as the cyanoethyl groups from the phosphate backbone.
-
For highly sensitive oligonucleotides, use 0.05 M potassium carbonate in methanol and incubate at room temperature for 4 hours.[2]
-
After incubation, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Protocol 5: Purification and Analysis by HPLC
Materials:
-
Deprotected and dried oligonucleotide
-
Nuclease-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide in nuclease-free water.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Desalting: Desalt the collected fraction using a size-exclusion column or ethanol (B145695) precipitation to remove the TEAA buffer.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm. Verify the purity and identity by analytical HPLC and mass spectrometry.
Application: Targeting the KRAS Signaling Pathway with an this compound-Modified Antisense Oligonucleotide
The KRAS oncogene is frequently mutated in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[4] Antisense oligonucleotides (ASOs) can be designed to bind to the KRAS mRNA, leading to its degradation and a reduction in KRAS protein levels. The inclusion of this compound can be beneficial in the synthesis of modified ASOs, particularly those containing sensitive chemical modifications aimed at improving stability and efficacy.
Example ASO targeting KRAS G12D mutation: A hypothetical 20-mer ASO with phosphorothioate (B77711) backbone modifications and 2'-O-methoxyethyl (MOE) wings could be synthesized. The use of the Pac protecting group for guanosine residues facilitates a milder deprotection protocol, preserving the integrity of the MOE and phosphorothioate modifications.
Experimental Workflow for Evaluating a KRAS-Targeting ASO
Conclusion
This compound is a valuable building block for the synthesis of custom oligonucleotides, particularly those requiring mild deprotection conditions. Its use facilitates the incorporation of sensitive modifications that are crucial for the development of next-generation nucleic acid-based therapeutics and diagnostics. The protocols and application examples provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile chemical entity in their work.
References
- 1. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for N2-Phenoxyacetylguanosine Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient coupling of N2-Phenoxyacetylguanosine phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) group is a mild base-labile protecting group for the exocyclic amine of guanosine, offering advantages in the synthesis of sensitive oligonucleotides. Adherence to this standard operating procedure is crucial for achieving high coupling efficiencies and ensuring the integrity of the final oligonucleotide product.
Introduction to this compound Phosphoramidite
The use of this compound phosphoramidite is advantageous in oligonucleotide synthesis due to the lability of the phenoxyacetyl protecting group under mild basic conditions. This characteristic is particularly beneficial when synthesizing oligonucleotides containing base-sensitive modified nucleosides. The phenoxyacetyl group can be efficiently removed with reagents such as aqueous ammonia (B1221849) or potassium carbonate in methanol (B129727), minimizing potential damage to the synthesized oligonucleotide.[1][2]
Experimental Protocols
Reagents and Materials
-
This compound phosphoramidite
-
Anhydrous Acetonitrile (B52724) (ACN), synthesis grade (water content < 15 ppm)[3]
-
Activator Solution (e.g., 0.25 M 4,5-Dicyanoimidazole (B129182) (DCI) in ACN)[4]
-
Capping Solution A (Acetic Anhydride/Lutidine/THF)
-
Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside
-
Automated DNA/RNA synthesizer
Phosphoramidite Preparation
Proper handling and preparation of the phosphoramidite solution are critical to prevent moisture contamination, which can significantly lower coupling efficiency.[3]
-
Allow the this compound phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere (e.g., argon or dry nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Ensure the septum on the vial is secure to maintain an anhydrous environment.
-
The phosphoramidite solution is generally stable for 2-3 days when stored under anhydrous conditions at 2-8°C.[5]
Automated Solid-Phase Synthesis Cycle
The following steps outline a standard coupling cycle on an automated synthesizer. The specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the resin-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by an activator, such as 4,5-dicyanoimidazole (DCI), and delivered to the synthesis column.[4] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds, though this may be extended for sterically hindered couplings.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is achieved by treating the solid support with a mixture of capping A and capping B solutions.[5]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with an iodine solution.
This four-step cycle is repeated for each subsequent nucleotide addition.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage from Support: The oligonucleotide is typically cleaved from the solid support using concentrated aqueous ammonia or a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[6][7]
-
Base and Phosphate Deprotection: The phenoxyacetyl protecting group on guanine (B1146940) and the cyanoethyl groups on the phosphate backbone are removed by incubation in the cleavage reagent. The phenoxyacetyl group is labile and can be completely removed in less than four hours with 29% ammonia at room temperature.[1] For more sensitive oligonucleotides, milder deprotection can be achieved with 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[6]
Data Presentation
The following tables summarize key quantitative data related to the this compound phosphoramidite coupling process.
| Parameter | Value | Reference |
| Phosphoramidite Concentration | 0.1 M in Anhydrous Acetonitrile | General Practice |
| Activator | 0.25 M 4,5-Dicyanoimidazole (DCI) | [4] |
| Typical Coupling Time | 30 - 60 seconds | [5] |
| Average Stepwise Coupling Efficiency | >98% | [4] |
| Deprotection Method | Reagent | Temperature | Duration | Reference |
| Standard | Concentrated Aqueous Ammonia (29%) | Room Temperature | < 4 hours | [1] |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [6] |
| Fast | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes | [6][7] |
Visualizations
The following diagrams illustrate the key processes in the this compound phosphoramidite coupling workflow.
Caption: Automated oligonucleotide synthesis cycle and post-synthesis processing workflow.
Caption: Simplified mechanism of phosphoramidite activation and coupling.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of the N2-Phenoxyacetyl Group in Guanosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the N2-phenoxyacetyl protecting group from guanosine (B1672433) derivatives. The phenoxyacetyl (Pac) group is a commonly used protecting group for the exocyclic amine of guanosine in nucleoside and oligonucleotide synthesis due to its facile removal under mild basic conditions. This guide outlines various deprotection methods, offering a comparative analysis to aid in the selection of the most appropriate conditions for specific research and development needs.
Introduction to N2-Phenoxyacetyl Guanosine Deprotection
The N2-phenoxyacetyl group offers a balance of stability during synthetic manipulations and lability for its removal. The selection of a deprotection method depends on several factors, including the sensitivity of other functional groups in the molecule, the desired reaction time, and the scale of the reaction. The most common methods employ basic reagents such as aqueous ammonia (B1221849), potassium carbonate in methanol (B129727), or amine-based solutions.
Comparison of Deprotection Methods
The following table summarizes the reaction conditions and reported half-lives for common methods used to deprotect N2-phenoxyacetyl guanosine. It is important to note that yields are highly dependent on the specific substrate, reaction scale, and purification method.
| Deprotection Reagent | Concentration | Solvent | Temperature | Time | Half-life (t½) | Reported Yield |
| Aqueous Ammonia | Concentrated (28-30%) | Water | Room Temperature | 2 - 4 hours | ~30 minutes[1] | Not specified |
| Potassium Carbonate | 0.05 M | Methanol | Room Temperature | 4 hours | Not specified | Not specified |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) | 1:1 (v/v) of aq. NH4OH & aq. CH3NH2 | Water | 65 °C | 10 minutes | < 7 minutes[2] | Not specified |
| t-Butylamine/Methanol/Water | 1:1:2 (v/v/v) | Methanol/Water | 55 °C | Overnight | Not specified | Not specified |
| Ethanolic Ammonia | Saturated | Ethanol | Room Temperature | 2 hours | Not specified | Not specified |
Note: The provided half-life and reaction times are primarily derived from studies on 2'-deoxyguanosine (B1662781) derivatives and may vary for other guanosine analogues.[1][2] Yields are often not explicitly reported for the deprotection step alone in the context of oligonucleotide synthesis, as it is typically part of a larger cleavage and deprotection sequence.
Experimental Protocols
The following are detailed protocols for the solution-phase deprotection of N2-phenoxyacetyl guanosine.
Protocol 1: Deprotection using Concentrated Aqueous Ammonia
This is a widely used and effective method for the removal of the phenoxyacetyl group.
Materials:
-
N2-Phenoxyacetyl guanosine derivative
-
Concentrated aqueous ammonia (28-30%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (e.g., silica (B1680970) gel 60 F254)
-
Appropriate TLC eluent (e.g., Dichloromethane:Methanol)
-
Rotary evaporator
Procedure:
-
Dissolve the N2-phenoxyacetyl guanosine derivative in a minimal amount of a co-solvent like methanol or THF if it is not readily soluble in aqueous ammonia.
-
Add the dissolved guanosine derivative to a round-bottom flask.
-
Add concentrated aqueous ammonia to the flask. A typical concentration is 1-2 mL of ammonia solution per 100 mg of the protected guanosine.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The deprotected guanosine should have a different Rf value than the starting material.
-
Once the reaction is complete (typically within 2-4 hours), remove the ammonia and solvent under reduced pressure using a rotary evaporator.[3]
-
The resulting crude product can be purified by an appropriate method, such as silica gel chromatography or recrystallization.
Protocol 2: Deprotection using Potassium Carbonate in Methanol
This method is considered a milder alternative to aqueous ammonia and is particularly useful for substrates sensitive to strongly basic aqueous conditions.[4][5]
Materials:
-
N2-Phenoxyacetyl guanosine derivative
-
Potassium carbonate (K2CO3)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plate and eluent
-
Rotary evaporator
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Dissolve the N2-phenoxyacetyl guanosine derivative in the 0.05 M potassium carbonate/methanol solution in a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4 hours), neutralize the reaction mixture by adding a few drops of acetic acid until the solution is pH neutral.[6]
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified as required.
Protocol 3: Deprotection using Ammonium Hydroxide/Methylamine (AMA)
AMA is a very rapid and efficient deprotection reagent, often used for high-throughput applications.[7]
Materials:
-
N2-Phenoxyacetyl guanosine derivative
-
Ammonium hydroxide (concentrated)
-
Methylamine (40% in water)
-
Reaction vial with a screw cap
-
Heating block or water bath
-
TLC plate and eluent
-
Rotary evaporator or lyophilizer
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Dissolve the N2-phenoxyacetyl guanosine derivative in the AMA reagent in a sealable reaction vial.
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[7]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully remove the AMA reagent under reduced pressure. Lyophilization is also an effective method for removing the volatile reagents.
-
Purify the crude product as necessary.
Reaction Mechanism and Workflow
The deprotection of the N2-phenoxyacetyl group proceeds via a base-catalyzed hydrolysis of the amide bond. The general mechanism is illustrated below.
Caption: Mechanism of N2-phenoxyacetyl guanosine deprotection.
The experimental workflow for a typical deprotection experiment is outlined below.
Caption: A typical experimental workflow for deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides Using N2-Phenoxyacetylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), requires high fidelity and purity to ensure safety and efficacy. The choice of protecting groups for the nucleobases is critical to the success of the synthesis, particularly for oligonucleotides that are sensitive to standard deprotection conditions. N2-Phenoxyacetylguanosine (Pac-G) is a key component of the "UltraMILD" phosphoramidite (B1245037) set, which allows for rapid and gentle deprotection, thereby preserving the integrity of the final oligonucleotide product. These application notes provide detailed protocols and data for the use of this compound in the solid-phase synthesis of therapeutic oligonucleotides.
Advantages of this compound (Pac-G)
The primary advantage of using the phenoxyacetyl (Pac) protecting group for guanosine (B1672433) lies in its lability under mild basic conditions. This contrasts with the more robust isobutyryl (ibu) group traditionally used, which requires harsher deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. The mild deprotection offered by Pac-G is particularly beneficial for the synthesis of:
-
Modified Oligonucleotides: Therapeutic oligonucleotides often contain modifications to enhance their stability, delivery, and efficacy. Many of these modifications are sensitive to harsh deprotection conditions.
-
RNA Synthesis: The 2'-hydroxyl group in RNA is labile, and mild deprotection helps to prevent degradation of the RNA strand.
-
Long Oligonucleotides: Longer sequences are more susceptible to degradation during prolonged exposure to harsh deprotection reagents.
Data Presentation: Comparison of Protecting Groups
The choice of protecting group can influence the deprotection conditions and the purity of the final oligonucleotide. The following tables summarize the key differences between this compound (Pac-dG) and the standard N2-isobutyryl-dG (ibu-dG).
| Parameter | N2-Phenoxyacetyl-dG (Pac-dG) | N2-isobutyryl-dG (ibu-dG) | Reference |
| Protecting Group Family | UltraMILD | Standard | [1][2] |
| Deprotection Conditions | 0.05 M K2CO3 in Methanol, Room Temp | Concentrated NH4OH, 55°C | [1][3] |
| or | |||
| Concentrated NH4OH, Room Temp | [3] | ||
| Typical Deprotection Time | 2-4 hours | 8-16 hours | [3] |
| Compatibility | Ideal for sensitive modifications and RNA | Suitable for standard DNA synthesis | [1] |
| Deprotection Method | Protecting Group Scheme | Conditions | Typical Purity of a 20-mer Oligonucleotide |
| UltraMILD Deprotection | Pac-dA, Ac-dC, Pac-dG , T | 0.05 M K2CO3 in Methanol, 4h, RT | >95% |
| Standard Deprotection | Bz-dA, Bz-dC, ibu-dG , T | Conc. NH4OH, 8h, 55°C | ~90% (can be lower for sensitive sequences) |
Note: Purity is dependent on the sequence, length, and synthesis efficiency. The values presented are typical expectations.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 20-mer Phosphorothioate (B77711) Antisense Oligonucleotide Targeting TNF-α mRNA using Pac-dG
This protocol describes the synthesis of a 20-mer phosphorothioate ASO with the following sequence: 5'-GCCCATGGCCTCCTCTCAGC-3', targeting the translation initiation region of human TNF-α mRNA.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (dC)
-
N2-Phenoxyacetyl-dG (Pac-dG) phosphoramidite (0.1 M in acetonitrile)
-
Standard protected phosphoramidites for dA, dC, and T (0.1 M in acetonitrile)
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile (B52724)
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Sulfurizing reagent: Phenylacetyl Disulfide (PADS) in 3-picoline/acetonitrile
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)
-
Acetonitrile (anhydrous, synthesis grade)
-
UltraMILD deprotection solution: 0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol
Synthesis Cycle:
The synthesis is performed in the 3' to 5' direction. The following cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation):
-
Wash the column with acetonitrile.
-
Treat the solid support with deblocking solution to remove the 5'-DMT protecting group.
-
Wash the column with acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Deliver the Pac-dG phosphoramidite (or other required phosphoramidite) and activator solution to the column.
-
Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).
-
Wash the column with acetonitrile.
-
-
Sulfurization:
-
Deliver the sulfurizing reagent to the column to create the phosphorothioate linkage.
-
Allow the reaction to proceed for the recommended time (typically 5-10 minutes).
-
Wash the column with acetonitrile.
-
-
Capping:
-
Deliver capping solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the column with acetonitrile.
-
Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, ensure the terminal 5'-DMT group is removed.
-
Dry the solid support with a stream of argon.
-
Transfer the CPG support to a sealed vial.
-
Add 1 mL of the UltraMILD deprotection solution (0.05 M K2CO3 in methanol).
-
Incubate at room temperature for 4 hours.
-
Centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness.
-
Resuspend the oligonucleotide in sterile, nuclease-free water.
Protocol 2: Analysis of the Synthesized Oligonucleotide by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Synthesized oligonucleotide sample
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-2 OD units of the resuspended oligonucleotide.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
The major peak corresponds to the full-length product. Calculate the purity by integrating the peak areas.
Protocol 3: Analysis of the Synthesized Oligonucleotide by Mass Spectrometry
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
Appropriate matrix for MALDI-TOF (e.g., 3-hydroxypicolinic acid)
-
Synthesized oligonucleotide sample
Procedure:
-
Prepare the sample according to the instrument manufacturer's instructions.
-
Acquire the mass spectrum in the negative ion mode.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target oligonucleotide.
Visualizations
Caption: Experimental workflow for the synthesis of a therapeutic oligonucleotide using this compound.
References
Application Notes and Protocols: N2-Phenoxyacetylguanosine in the Preparation of RNA Probes and Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality RNA probes and primers is fundamental to a wide array of applications in molecular biology, diagnostics, and therapeutic development. The purity, integrity, and timely synthesis of these oligonucleotides are paramount for the reliability of downstream applications such as in situ hybridization, quantitative PCR (qPCR), and RNA interference (RNAi). A critical step in solid-phase RNA synthesis is the protection of the exocyclic amino groups of the nucleobases to prevent unwanted side reactions during the sequential addition of phosphoramidites. N2-Phenoxyacetylguanosine (Pac-G) has emerged as a valuable building block in RNA synthesis due to the labile nature of the phenoxyacetyl (Pac) protecting group. This lability allows for significantly milder and faster deprotection conditions compared to traditional protecting groups like isobutyryl (iBu), thereby preserving the integrity of sensitive modifications and reducing the overall synthesis time.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the preparation of RNA probes and primers.
Advantages of this compound in RNA Synthesis
The primary advantage of employing this compound lies in the properties of the phenoxyacetyl protecting group. Key benefits include:
-
Mild Deprotection Conditions: The Pac group can be efficiently removed under significantly milder basic conditions than those required for the cleavage of the more robust isobutyryl group. This is particularly advantageous when synthesizing RNA molecules containing base-labile modifications or fluorescent dyes that are sensitive to harsh deprotection reagents.
-
Rapid Deprotection Kinetics: The deprotection of the Pac group is considerably faster, streamlining the overall workflow of RNA synthesis and purification. This accelerated process can significantly reduce the turnaround time for obtaining purified RNA probes and primers.
-
High Purity of Final Product: The gentle deprotection conditions minimize the risk of side reactions and degradation of the RNA product, leading to a higher purity of the final oligonucleotide.
Data Presentation: Comparison of Guanosine (B1672433) Protecting Groups
The selection of a protecting group for guanosine has a significant impact on the deprotection strategy and the overall efficiency of RNA synthesis. The following table summarizes the quantitative comparison of the deprotection lability of the N2-Phenoxyacetyl (Pac) group versus the conventional N2-isobutyryl (iBu) group.
| Protecting Group | Deprotection Reagent | Deprotection Time | Relative Lability vs. iBu-G | Reference |
| N2-Phenoxyacetyl (Pac) | Methylamine/Ethanol | Minutes to < 4 hours | 230 times more labile | [1] |
| N2-Phenoxyacetyl (Pac) | 29% Ammonia (B1221849) (aq) | < 4 hours at room temperature | - | [2] |
| N2-isobutyryl (iBu) | Methylamine/Ethanol | Hours | 1 (Reference) | [1] |
This data clearly illustrates the superior lability of the phenoxyacetyl group, enabling a more rapid and gentle deprotection process, which is a crucial consideration for the synthesis of modern, often complex and modified, RNA probes and primers.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an RNA Probe/Primer using this compound Phosphoramidite (B1245037)
This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide incorporating this compound.
Materials:
-
DNA/RNA synthesizer
-
N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Other required RNA phosphoramidites (A, C, U) with appropriate protecting groups
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions. Ensure all reagent bottles are filled with fresh solutions.
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and other RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration.
-
Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for each nucleotide addition. The cycle typically consists of the following steps:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the growing RNA chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
-
Cleavage and Deprotection: Proceed to Protocol 2 for the cleavage of the RNA from the solid support and the removal of the protecting groups.
Protocol 2: Cleavage and Deprotection of RNA containing this compound
This protocol describes a mild and efficient method for the cleavage of the synthesized RNA from the solid support and the removal of the phenoxyacetyl and other protecting groups.
Materials:
-
Controlled Pore Glass (CPG) with synthesized RNA
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methylpyrrolidone (NMP)
-
3 M Sodium Acetate
-
n-Butanol
-
70% Ethanol
-
RNase-free water
Procedure:
-
Cleavage and Base Deprotection (AMA Treatment):
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the CPG is fully submerged.
-
Incubate the vial at 65°C for 10-15 minutes. This step cleaves the RNA from the support and removes the exocyclic amine protecting groups, including the phenoxyacetyl group.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the RNA to a new microcentrifuge tube.
-
Wash the CPG with RNase-free water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection:
-
To the dried RNA pellet, add a solution of TEA·3HF in NMP/DMSO.
-
Incubate the mixture at 65°C for 1.5 to 2.5 hours to remove the 2'-O-TBDMS protecting groups.
-
-
RNA Precipitation:
-
Cool the reaction mixture on ice.
-
Add 3 M Sodium Acetate and mix.
-
Add cold n-butanol and vortex thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at high speed to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 70% ethanol.
-
Air-dry the pellet briefly.
-
-
Resuspension:
-
Resuspend the purified RNA probe/primer in an appropriate volume of RNase-free water or buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using UV-Vis spectrophotometry (A260/A280 ratio).
-
Assess the integrity of the RNA by gel electrophoresis (e.g., denaturing PAGE).
-
Visualizations
Caption: Workflow for RNA Probe/Primer Synthesis using this compound.
References
- 1. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
N2-Phenoxyacetylguanosine: A Protected Nucleoside for Oligonucleotide Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
N2-Phenoxyacetylguanosine is a chemically modified nucleoside that serves as a crucial building block in the solid-phase synthesis of oligonucleotides. Its primary application lies in its use as a protected form of guanosine (B1672433) in the phosphoramidite (B1245037) method of DNA and RNA synthesis. The phenoxyacetyl group (Pac) at the N2 position of the guanine (B1146940) base prevents unwanted side reactions during the automated synthesis process, ensuring the fidelity of the resulting oligonucleotide chain.
The phenoxyacetyl protecting group is favored in certain applications due to its lability under milder basic conditions compared to other protecting groups like isobutyryl. This property is particularly advantageous when synthesizing oligonucleotides containing sensitive or modified bases that could be damaged by harsh deprotection conditions.
While some guanosine analogs have been reported to exhibit immunostimulatory activity through Toll-like receptor 7 (TLR7), there is currently no direct scientific literature demonstrating this activity for this compound.[1] Its established role is as a transiently protected monomer in the chemical synthesis of nucleic acids.
Key Applications:
-
Automated Solid-Phase Oligonucleotide Synthesis: Used as a standard phosphoramidite monomer for the incorporation of guanosine residues into DNA and RNA sequences.
-
Synthesis of Modified Oligonucleotides: The mild deprotection conditions associated with the phenoxyacetyl group make it suitable for the synthesis of oligonucleotides containing sensitive modified bases.
Commercial Availability
This compound is available from several commercial suppliers as a phosphoramidite building block for oligonucleotide synthesis. The product is typically sold in various quantities for research and development purposes.
| Supplier | Product Name | CAS Number |
| Biosynth | This compound | 119824-66-7 |
| Huaren Science | N2-Phenoxyacetyl-Guanosine | 119824-66-7 |
| Amsbio | This compound | 119824-66-7 |
| BOC Sciences | This compound | 119824-66-7 |
| MedchemExpress | This compound | 119824-66-7 |
Experimental Protocols
The following protocols are generalized representations of the standard phosphoramidite method for oligonucleotide synthesis, which is the primary application for this compound phosphoramidite. Specific parameters such as coupling times and reagent concentrations may need to be optimized based on the specific synthesizer and the desired oligonucleotide sequence.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the four main steps of a single synthesis cycle on an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Other protected nucleoside phosphoramidites (dA, dC, dT, U, etc.)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Appropriate buffer for final purification
Procedure:
-
Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide or AMA to cleave the ester linkage holding the oligonucleotide to the support.
-
Base Deprotection: The same basic solution is used to remove the protecting groups from the nucleobases, including the phenoxyacetyl group from guanine. The lability of the phenoxyacetyl group allows for relatively rapid deprotection at room temperature.
-
Phosphate Deprotection: The cyanoethyl protecting groups are removed from the phosphate backbone via β-elimination.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the final, full-length product.
Visualizations
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
Caption: Logical flow of the post-synthesis cleavage and deprotection steps.
References
Troubleshooting & Optimization
Optimizing deprotection conditions for N2-Phenoxyacetylguanosine to avoid side reactions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N2-phenoxyacetylguanosine (N2-Pac-G). Our goal is to help you minimize side reactions and maximize the yield and purity of your target guanosine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing incomplete deprotection of the phenoxyacetyl group. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can stem from several factors. The primary causes are often related to the deprotection reagent or the reaction conditions.
Possible Causes & Solutions:
-
Degraded Reagent: Aqueous ammonia (B1221849) solutions can lose concentration over time. Using an old or improperly stored bottle of ammonium (B1175870) hydroxide (B78521) is a frequent cause of incomplete reactions.
-
Insufficient Reaction Time or Temperature: The removal of the phenoxyacetyl group is time and temperature-dependent.
-
Suboptimal Reagent Choice: While concentrated ammonia is standard, some contexts may require alternative methods.
Troubleshooting Steps:
-
Verify Reagent Quality: Always use a fresh bottle of concentrated ammonium hydroxide (28-33% NH₃ in water). It's good practice to aliquot fresh ammonium hydroxide into smaller, tightly sealed containers for weekly use and store them refrigerated.
-
Optimize Reaction Conditions: If you suspect incomplete deprotection, you can try modestly increasing the reaction time or temperature. However, be cautious as harsh conditions can lead to side reactions. Refer to the table below for recommended starting conditions.
-
Consider Alternative Reagents: For sensitive oligonucleotides, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can offer faster and more efficient deprotection.[1][2]
Q2: My final product shows unexpected peaks in the HPLC or Mass Spectrum analysis. What are the potential side reactions?
A2: The appearance of unexpected peaks often points to side reactions occurring during the deprotection step. The guanosine (B1672433) moiety itself can be susceptible to modification under basic conditions.
Common Side Reactions:
-
Base Modification: Although the phenoxyacetyl group is designed for mild removal, prolonged exposure to harsh basic conditions can potentially lead to modifications on the guanine (B1146940) base.
-
Depurination: If the reaction mixture becomes acidic for any reason, or if the nucleoside is subjected to acidic conditions post-deprotection (e.g., during workup), cleavage of the glycosidic bond (depurination) can occur. The N6-phenoxyacetyl-deoxyadenosine has been shown to be more stable against depurination in acidic conditions compared to N6-benzoyl protected adenine.[3][4]
-
Modification from Capping Step: If an acetic anhydride-based capping step was used in a preceding synthesis, any uncapped guanosine could form N2-acetyl-guanosine. This group requires longer deprotection times than the phenoxyacetyl group.
Troubleshooting Steps:
-
Analyze the Side Products: Use mass spectrometry to identify the mass of the impurities. This can provide clues as to the nature of the side reaction (e.g., addition of a modifying group, loss of the sugar).
-
Optimize Deprotection Time: Minimize the deprotection time to the minimum required for complete removal of the phenoxyacetyl group. Run a time-course experiment to determine the optimal duration.
-
Ensure Neutral or Basic pH: During workup and purification, ensure the pH of your solutions remains neutral or slightly basic to prevent depurination.
-
Review Upstream Synthesis Steps: If you suspect modifications from previous steps, review your entire synthesis protocol.
Quantitative Data Summary
The following tables provide a summary of typical deprotection conditions for N2-phenoxyacetyl protected guanosine within oligonucleotides.
Table 1: Standard Deprotection Conditions
| Reagent | Concentration | Temperature | Typical Time | Notes |
| Aqueous Ammonium Hydroxide | 28-33% | Room Temp. | < 4 hours | Most common method for phenoxyacetyl group removal.[3][4] |
| Aqueous Ammonium Hydroxide | 28-33% | 55°C | 60-90 min | Accelerated deprotection. |
| AMA (Ammonium Hydroxide/Methylamine, 1:1) | - | Room Temp. | 5-10 min | UltraFAST deprotection, useful for high-throughput synthesis.[1][2] |
| Potassium Carbonate in Methanol | 0.05 M | Room Temp. | 4 hours | An alternative for very sensitive oligonucleotides.[1] |
Experimental Protocols
Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide
This protocol is suitable for the deprotection of this compound in the context of DNA or RNA oligonucleotides.
Materials:
-
This compound-containing substrate (e.g., on solid support).
-
Concentrated Ammonium Hydroxide (28-33%, fresh bottle).
-
Sterile, RNase-free water (if applicable).
-
Appropriate vials and seals.
Procedure:
-
Place the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Add 1.0 mL of fresh, concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly. Ensure the cap is rated for the temperature you will be using.
-
For room temperature deprotection, let the vial stand for 4 hours.
-
For elevated temperature deprotection, place the vial in a heating block set to 55°C for 60-90 minutes.
-
After the incubation is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Using a pipette, transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microfuge tube.
-
Rinse the solid support with a small volume of sterile water or 50% ethanol (B145695) and combine it with the solution from the previous step.
-
Dry the sample using a vacuum concentrator.
-
The resulting pellet contains the deprotected oligonucleotide, which can be further purified by HPLC or other methods.
Visual Guides
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection and initial processing of an oligonucleotide containing this compound.
Caption: General workflow for oligonucleotide deprotection and analysis.
Troubleshooting Decision Tree
This diagram provides a logical path to troubleshoot common issues during the deprotection of this compound.
Caption: Decision tree for troubleshooting deprotection side reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of N2-Phenoxyacetylguanosine during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N2-Phenoxyacetylguanosine during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Acylation: Insufficient activation of phenoxyacetic acid or suboptimal reaction conditions. 2. Degradation during Workup: Exposure to harsh pH conditions during extraction or purification. 3. Suboptimal Silylation: Incomplete protection of hydroxyl groups on the ribose ring can lead to side reactions. | 1. Optimize Acylation: Use fresh phenoxyacetyl chloride or activate phenoxyacetic acid with a suitable coupling agent (e.g., HOBt). Ensure anhydrous conditions and an appropriate base (e.g., pyridine) are used. 2. Mild Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching and extraction. Avoid strong acids or bases. 3. Ensure Complete Silylation: Use an excess of the silylating agent (e.g., TMSCl) and allow sufficient reaction time. Monitor the reaction by TLC or HPLC. |
| Presence of Multiple Spots on TLC/HPLC | 1. Incomplete Reaction: Starting material (guanosine) remains. 2. Over-acylation: Acylation at the hydroxyl groups of the ribose moiety (O-acylation) in addition to the desired N2-acylation. 3. Degradation Products: Formation of guanine (B1146940) or other depurinated species due to acidic conditions. Formation of N7-acylated isomers. | 1. Drive Reaction to Completion: Increase the reaction time or the stoichiometry of the acylating agent. 2. Selective N-acylation: Employ the transient silylation method to protect the hydroxyl groups prior to acylation. This enhances the nucleophilicity of the N2-amino group and directs the acylation. 3. Control pH and Purify Carefully: Maintain neutral or slightly basic conditions throughout the synthesis and purification. Use a suitable purification method like silica (B1680970) gel chromatography with a gradient elution to separate the desired product from impurities. |
| Product Degradation During Purification | 1. Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel can lead to the cleavage of the N-acyl group or depurination. 2. Prolonged Exposure to Solvents: Some organic solvents, especially if not anhydrous, can contribute to degradation over time. | 1. Use Neutralized Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine (B128534) in the eluent) to neutralize its acidity. 2. Efficient Purification: Perform flash column chromatography to minimize the time the compound spends on the column. Use dry solvents for elution. |
| Difficulty in Removing Protecting Groups (Post-Synthesis) | 1. Incorrect Deprotection Conditions: The chosen deprotection reagent or conditions are not suitable for the phenoxyacetyl group. | 1. Use Appropriate Deprotection Reagents: The phenoxyacetyl group is labile to basic nucleophiles. Use conditions such as concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for complete and rapid removal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during synthesis?
A1: The primary cause of degradation is exposure to harsh acidic or basic conditions. The N-glycosidic bond is susceptible to cleavage under acidic conditions (depurination), while the N2-phenoxyacetyl group is labile to strong bases. Maintaining a pH as close to neutral as possible during workup and purification is critical.
Q2: Why is transient silylation recommended for the synthesis of this compound?
A2: Transient silylation of guanosine (B1672433) with an agent like trimethylsilyl (B98337) chloride (TMSCl) serves two main purposes. Firstly, it protects the hydroxyl groups on the ribose sugar, preventing unwanted O-acylation. Secondly, silylation of the O6 and N1 positions of the guanine base increases the nucleophilicity of the exocyclic N2-amino group, facilitating a more efficient and regioselective reaction with phenoxyacetyl chloride to yield the desired N2-acylated product in high yield.[2]
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored as a solid in a cool (2-8 °C), dry, and dark place to prevent degradation.[3] Avoid storing it in solution for extended periods, especially in protic solvents.
Q4: How can I monitor the progress of the N2-acylation reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of dichloromethane (B109758) and methanol (B129727). The product, this compound, will have a higher Rf value than the more polar starting material, guanosine. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water or a buffer is typically used.
Q5: What are the expected 1H NMR chemical shifts for this compound?
A5: In a typical 1H NMR spectrum in DMSO-d6, you can expect to see characteristic peaks for the phenoxyacetyl group (aromatic protons between 7.0-7.4 ppm and a singlet for the methylene (B1212753) protons around 4.8 ppm), the ribose protons (between 3.5-6.0 ppm), and the H8 proton of the guanine base (around 8.0-8.3 ppm). The NH proton of the phenoxyacetyl group will appear as a singlet at higher ppm.
Experimental Protocols
Protocol 1: Synthesis of this compound via Transient Silylation
This protocol describes a reliable method for the synthesis of this compound.
-
Silylation:
-
Suspend guanosine (1 equivalent) in anhydrous pyridine.
-
Add trimethylsilyl chloride (TMSCl, 4 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir until a clear solution is obtained, indicating the formation of the persilylated guanosine.
-
-
Acylation:
-
Cool the solution back to 0 °C.
-
Add phenoxyacetyl chloride (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and add cold water to quench the reaction and hydrolyze the silyl (B83357) ethers.
-
Add concentrated ammonium hydroxide and stir for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Expected Elution Order: Guanosine (earlier) followed by this compound (later).
Data Presentation
Table 1: Stability of Phenoxyacetyl Protecting Group
| Condition | Reagent | Temperature | Time for Complete Deprotection | Notes |
| Mildly Basic | Conc. Ammonium Hydroxide | Room Temperature | < 4 hours | Standard condition for deprotection in oligonucleotide synthesis.[1] |
| Strongly Basic | 0.1 M NaOH | Room Temperature | Rapid | High risk of side reactions and degradation of the nucleoside. |
| Mildly Acidic | 80% Acetic Acid | Room Temperature | Stable for several hours | Low risk of depurination over short periods. |
| Strongly Acidic | 1 M HCl | Room Temperature | Stable | High risk of depurination (cleavage of the glycosidic bond). |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound.
References
Common side products in N2-Phenoxyacetylguanosine reactions and how to minimize them.
Technical Support Center: N2-Phenoxyacetylguanosine in Oligonucleotide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound (dG-Pac) in oligonucleotide synthesis. Our goal is to help you identify and minimize common side products to enhance the yield and purity of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dG-Pac) and why is it used in oligonucleotide synthesis?
A1: this compound is a modified version of deoxyguanosine where the exocyclic amino group (N2) is protected by a phenoxyacetyl (Pac) group. This protection is crucial in phosphoramidite-based oligonucleotide synthesis to prevent unwanted side reactions at the guanine (B1146940) base during the sequential addition of nucleotides.[1][2] The Pac group is classified as a labile protecting group, meaning it can be removed under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu).[3] This makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications or dyes that would be degraded by harsh deprotection conditions.[4][5]
Q2: What are the most common side products encountered when using dG-Pac phosphoramidites?
A2: While the phenoxyacetyl protecting group itself is robust during the synthesis cycle, several side products can arise, which are common to oligonucleotide synthesis, particularly involving guanosine (B1672433). These include:
-
Depurination: Formation of an abasic site due to the cleavage of the bond between the guanine base and the deoxyribose sugar.[6]
-
Guanine O6 Modification: Reaction of the activated phosphoramidite (B1245037) with the O6 position of the guanine lactam function, which can lead to chain cleavage.[7][8]
-
N+1 Species: Oligonucleotides that are one nucleotide longer than the target sequence, often due to the formation of GG dimers during the coupling step.[6]
-
Base Alkylation: Modification of nucleobases by byproducts generated during deprotection, such as acrylonitrile (B1666552) from the removal of cyanoethyl phosphate (B84403) protecting groups.[6][9]
-
Incompletely Deprotected Oligonucleotides: Residual phenoxyacetyl groups on the final product due to suboptimal deprotection conditions.[10]
Q3: How can I minimize depurination during my synthesis?
A3: Depurination is a significant side reaction, primarily occurring during the acidic deblocking (detritylation) step.[6] The N7 position of guanine can be protonated by strong acids like Trichloroacetic Acid (TCA), weakening the glycosidic bond.[6] To minimize this:
-
Use a weaker deblocking acid: Consider replacing TCA with Dichloroacetic Acid (DCA), which is less likely to cause depurination.
-
Reduce deblocking time: Optimize the deblocking step to be just long enough for complete removal of the Dimethoxytrityl (DMT) group. Excessive exposure to acid increases the risk of depurination.[4]
-
Ensure anhydrous conditions: The presence of water can exacerbate depurination. Use high-quality, anhydrous acetonitrile (B52724) and other reagents.[4]
Studies have shown that phenoxyacetyl protection on adenine (B156593) offers better stability against depurination compared to the traditional benzoyl group, a benefit that extends to guanosine protection.[11][12][13]
Q4: What is O6 modification of guanine and how can I prevent it?
A4: The O6 position of the guanine base can be inadvertently modified by activated phosphoramidite reagents during the coupling step.[8] This side reaction creates an unstable adduct that can lead to depurination and subsequent cleavage of the oligonucleotide chain under basic deprotection conditions.[7] To prevent this, it is recommended to perform the capping step before the oxidation step. The capping reagents can reverse the O6 modification.[7] For particularly guanine-rich sequences, using a guanosine phosphoramidite with O6 protection, such as the O6-p-nitrophenylethyl group, can eliminate this side reaction.[8]
Q5: How do I avoid cyanoethylation of my oligonucleotide?
A5: During the final deprotection step, the cyanoethyl groups on the phosphate backbone are removed via β-elimination, which generates acrylonitrile as a byproduct.[1][9] Acrylonitrile can then alkylate the nucleobases, with the N3 position of thymidine (B127349) being particularly susceptible, resulting in a +53 Da modification.[6] To minimize this side reaction:
-
Use AMA Deprotection: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is effective, as methylamine is a better scavenger for acrylonitrile than ammonia (B1221849) alone.[6][14]
-
Increase Deprotection Volume: Using a larger volume of the deprotection solution (e.g., concentrated ammonium hydroxide) can help to dilute the acrylonitrile.[6]
-
Pre-treatment: For some syntheses, a pre-treatment with a solution of 10% diethylamine (B46881) in acetonitrile can be performed on the column before cleavage to minimize this side reaction.[6]
Q6: What are the optimal deprotection conditions for removing the phenoxyacetyl group?
A6: The phenoxyacetyl group is labile and can be removed efficiently under various conditions. The choice depends on the sensitivity of other modifications on the oligonucleotide.
-
Standard Deprotection: Concentrated ammonium hydroxide (28-30%) for 4 hours at room temperature or for shorter times at elevated temperatures (e.g., 55-65°C) is sufficient for complete removal.[11][12]
-
Mild Deprotection: For highly sensitive oligonucleotides, a solution of 0.05M potassium carbonate in anhydrous methanol (B129727) can be used for deprotection over 4 hours at room temperature.[5][14] This is often part of an "UltraMILD" deprotection strategy, which also utilizes Pac-dA and Ac-dC monomers.[4][5]
-
Rapid Deprotection: Using AMA (Ammonium Hydroxide/Methylamine) can reduce deprotection times to as little as 10 minutes at 65°C.[14]
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and analysis of oligonucleotides synthesized with this compound.
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Full-Length Product (HPLC/PAGE Analysis) | 1. Depurination | Use a milder deblocking reagent (e.g., DCA instead of TCA) and minimize deblocking time. Ensure all reagents are anhydrous.[4][6] |
| 2. Inefficient Coupling | Verify the quality and freshness of the dG-Pac phosphoramidite and activator. Ensure strictly anhydrous conditions, as dG phosphoramidites are particularly sensitive to hydrolysis.[4][15] Consider increasing coupling time. | |
| 3. O6 Guanine Modification | Ensure the capping step is performed immediately after coupling and before oxidation. For G-rich sequences, consider using an O6-protected dG phosphoramidite.[7][8] | |
| Prominent n+1 Peak (HPLC/MS Analysis) | 1. GG Dimer Formation | Acidic activators can cause premature deblocking of the dG phosphoramidite in solution, leading to dimer formation. Use a less acidic activator or optimize activator concentration.[6] |
| 2. N3-Cyanoethylation of Thymidine | This side product (+53 Da) can co-migrate with the n+1 peak. Use AMA for deprotection or increase the volume of ammonium hydroxide to better scavenge the acrylonitrile byproduct.[6] | |
| Mass Spectrum shows +134 Da Adduct on Guanine | Incomplete Deprotection | The mass of a residual phenoxyacetyl group is 134 Da. Increase the deprotection time, temperature, or use a stronger base solution (e.g., AMA). Verify that the chosen deprotection conditions are sufficient for the Pac group.[10][14] |
| Multiple Short Fragments (Failure Sequences) | Inefficient Capping | Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Optimize the capping time to ensure all unreacted 5'-hydroxyl groups are blocked.[4] |
Quantitative Data Summary
The choice of protecting group significantly impacts the required deprotection conditions. The phenoxyacetyl (Pac) group allows for more flexible and milder deprotection protocols compared to more robust groups.
| Protecting Group | Reagent | Temperature (°C) | Time | Notes |
| N2-Phenoxyacetyl (Pac) | Conc. NH4OH | Room Temp | < 4 hours | Standard condition for Pac group removal.[11][12] |
| N2-Phenoxyacetyl (Pac) | 0.05M K2CO3 in MeOH | Room Temp | 4 hours | UltraMILD condition for sensitive oligonucleotides.[5][14] |
| N2-Acetyl (Ac) | Conc. NH4OH | Room Temp | Overnight | Requires longer deprotection than Pac.[5] |
| N2-isobutyryl (iBu) | Conc. NH4OH | 55 | 8-16 hours | Standard "robust" protecting group requiring harsher conditions. |
| All (UltraFAST) | AMA | 65 | 5-10 minutes | Requires Ac-dC to prevent base modification.[4][14] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection for Sensitive Oligonucleotides
This protocol is designed for oligonucleotides containing base-labile modifications, using UltraMILD monomers (iPr-Pac-dG, Pac-dA, Ac-dC).
-
After synthesis, keep the oligonucleotide on the solid support.
-
Prepare a fresh solution of 0.05 M potassium carbonate (K2CO3) in anhydrous methanol.
-
Add the K2CO3 solution to the synthesis column or vial containing the solid support, ensuring the support is fully submerged.
-
Seal the vessel and allow it to stand at room temperature for 4 hours.
-
After incubation, expel the solution from the column.
-
Wash the support with methanol or water to recover the deprotected oligonucleotide.
-
Proceed with desalting or purification (e.g., HPLC).
Protocol 2: Standard Deprotection with Ammonium Hydroxide
This is a standard protocol for oligonucleotides without highly sensitive groups.
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-33%) to the vial (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 6-8 hours or at room temperature for 12-17 hours. (Note: A 4-hour incubation at room temperature is often sufficient to deprotect the Pac group).[11][12]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with nuclease-free water and combine the rinse with the solution from the previous step.
-
Evaporate the solution to dryness using a vacuum concentrator.
Visualizations
Below are diagrams illustrating key workflows and reaction pathways relevant to this compound synthesis.
Caption: Troubleshooting workflow for common oligonucleotide synthesis issues.
Caption: Key side reactions involving the guanosine unit during synthesis.
References
- 1. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. | Semantic Scholar [semanticscholar.org]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N²-Phenoxyacetylguanosine Modified Oligonucleotides
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the purification of oligonucleotides modified with N²-Phenoxyacetylguanosine (Pac-G). The Pac protecting group is a mild base-labile group used to protect the amino functions of guanine (B1146940), as well as adenine (B156593), during oligonucleotide synthesis to prevent side reactions.[1] Its lability requires specific handling during deprotection and purification to ensure high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the N²-Phenoxyacetyl (Pac) group and why is it used on guanosine (B1672433)?
A1: The N²-Phenoxyacetyl (Pac) group is a protecting group used for the exocyclic amine of guanosine (and adenosine) during solid-phase oligonucleotide synthesis.[1][2] It is classified as a "mild" protecting group because it can be removed under gentler basic conditions than traditional protecting groups like isobutyryl. This is particularly advantageous when the oligonucleotide contains other base-sensitive modifications or dyes. Using phenoxyacetyl protecting groups for adenine and guanine allows for complete deblocking in less than four hours with 29% ammonia (B1221849) at room temperature.[3]
Q2: What are the standard deprotection conditions for Pac-G modified oligonucleotides?
A2: The key to purifying Pac-G modified oligonucleotides is the initial deprotection step. Due to its lability, milder conditions are effective. Common deprotection strategies include:
-
Ammonium (B1175870) Hydroxide (B78521): Treatment with 29% ammonium hydroxide at room temperature for approximately 4 hours is sufficient for complete removal.[3]
-
AMA (Ammonium hydroxide/40% Methylamine 1:1): This "UltraFAST" deprotection mixture can cleave the oligo from the support and remove the Pac group in as little as 5-10 minutes at 65°C.[4][5]
-
Potassium Carbonate in Methanol (B129727): A 0.05M solution of potassium carbonate in methanol can deprotect UltraMILD monomers, including iPr-Pac-dG, in 4 hours at room temperature, provided phenoxyacetic anhydride (B1165640) was used during the capping step.[5]
Q3: Which HPLC method is best for purifying Pac-G modified oligonucleotides?
A3: Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC are powerful techniques for oligonucleotide purification.[6]
-
IP-RP HPLC: This is the most common method. It separates oligonucleotides based on hydrophobicity. The full-length product, which may still have a hydrophobic dimethoxytrityl (DMT) group attached, is retained longer than shorter, less hydrophobic failure sequences ("shortmers").[7][8] It is highly effective for oligos up to 50 bases in length.[9]
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[6][7] It provides excellent resolution for shorter oligos (up to 40-mers) and is particularly useful for sequences with significant secondary structure (e.g., high GC content) because the high pH of the mobile phase disrupts hydrogen bonds.[7][9]
For most applications involving Pac-G modified oligos, IP-RP HPLC is the go-to choice due to its high resolution for a wide range of modified and unmodified sequences.[8]
Troubleshooting Guide
Problem 1: Incomplete Deprotection of Pac Group
| Possible Cause | Recommended Solution |
| Deprotection time was too short or temperature was too low. | For ammonium hydroxide, ensure a minimum of 4 hours at room temperature. For AMA, ensure the temperature reaches 65°C for at least 5-10 minutes.[3][4] Refer to the deprotection protocol for specific time/temperature requirements. |
| Deprotection reagent (e.g., ammonium hydroxide) was old or degraded. | Use fresh, properly stored deprotection reagents. Ammonium hydroxide should be stored refrigerated and aliquoted for weekly use to maintain its ammonia concentration.[4] |
| Inefficient mixing of oligo-resin with deprotection solution. | Ensure the solid support is fully suspended and agitated in the deprotection solution to allow for complete access of the reagent to the oligonucleotide. |
Problem 2: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Precipitation of oligonucleotide during deprotection. | If using AMA, do not cool the solution below room temperature before evaporation, as this can cause the oligonucleotide to precipitate. |
| Suboptimal HPLC conditions. | Optimize the HPLC gradient. A gradient that is too steep can lead to poor separation and co-elution of the product with impurities, making fraction collection difficult. Test different ion-pairing reagents and concentrations for IP-RP HPLC.[10] |
| Loss of product during desalting/buffer exchange. | Ensure the chosen desalting method (e.g., size-exclusion chromatography, ethanol (B145695) precipitation) is appropriate for the scale and length of your oligonucleotide.[8] |
| Adsorption to vials and pipette tips. | Use low-retention polypropylene (B1209903) labware to minimize loss of the purified oligonucleotide. |
Problem 3: Co-elution of Product with Impurities (e.g., n-1)
| Possible Cause | Recommended Solution |
| Poor resolution on HPLC column. | Increase the column temperature (e.g., to 50-65°C) in IP-RP HPLC to improve resolution by denaturing secondary structures.[10] For AEX, optimizing the salt gradient and pH can enhance separation of failure sequences.[11] |
| Oligonucleotide is too long for the selected purification method. | IP-RP HPLC resolution decreases for oligonucleotides longer than 50-60 bases. For longer oligos, consider AEX-HPLC or PAGE purification, which separate based on charge/size rather than hydrophobicity.[9] |
| Incorrect ion-pairing reagent or concentration. | For IP-RP HPLC, the choice and concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) is critical. A higher concentration of buffer (e.g., 100 mM vs 10 mM) can significantly improve retention and resolution.[10][12] |
Experimental Protocols & Data
Protocol 1: UltraFAST Deprotection with AMA
-
Preparation: Prepare the AMA reagent by mixing equal volumes of aqueous Ammonium Hydroxide (28-33% NH₃) and aqueous Methylamine (40%).[4]
-
Cleavage & Deprotection: Add the AMA solution to the solid support containing the synthesized oligonucleotide.
-
Incubation: Incubate the mixture for 10 minutes at 65°C.[5]
-
Evaporation: After incubation, cool the vial briefly and evaporate the solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M TEAA) for HPLC analysis and purification.
Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
-
Column: Waters™ XBridge™ Oligonucleotide BEH C18 or similar.
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Temperature: 60°C.
-
Gradient (DMT-ON):
-
Initial: 3% A
-
Ramp to 40% A over 15 minutes.
-
Hold at 40% A for 2 minutes.
-
Return to 3% A and re-equilibrate.[4]
-
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Collect the major peak corresponding to the full-length, DMT-ON oligonucleotide.
-
Post-Purification: Treat the collected fraction with 80% acetic acid to remove the DMT group, followed by desalting.
Comparative Data: Purification Methods
The choice of purification method depends on the oligonucleotide length and the required final purity.
| Purification Method | Typical Purity | Recommended Length | Principle of Separation |
| Desalting | >80% | < 35 bases | Removes salts and some small molecules. |
| IP-RP HPLC | >95% | < 50 bases | Hydrophobicity (DMT group).[7][9] |
| Anion-Exchange (AEX) HPLC | >95% | < 40 bases | Charge (phosphate backbone).[7][9] |
| PAGE | >99% | 2-100 bases | Size and charge.[9] |
Visual Workflows and Logic
Caption: Standard workflow for the purification of a DMT-ON oligonucleotide.
Caption: Decision tree for troubleshooting crude oligonucleotide analysis.
References
- 1. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. labcluster.com [labcluster.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of N2-protected guanosine phosphoramidites.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of N2-protected guanosine (B1672433) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do N2-protected guanosine phosphoramidites, particularly dG(ibu), exhibit poor solubility in acetonitrile (B52724)?
A1: Guanosine-rich sequences are known to form aggregates through Hoogsteen hydrogen bonding, and this intrinsic property of guanine (B1146940) contributes to the poor solubility of its phosphoramidite (B1245037) derivatives.[1][2][3] The N2-isobutyryl (ibu) protecting group, while standard, can still result in phosphoramidites that are difficult to dissolve in acetonitrile, the most common solvent used in oligonucleotide synthesis.[4] Unprotected N2-guanosine phosphoramidites have even more significant solubility issues.[1][4]
Q2: What are the common N2-protecting groups for guanosine phosphoramidites and how do they compare?
A2: Common N2-protecting groups for guanosine phosphoramidites include isobutyryl (ibu), dimethylformamidine (dmf), and acetyl (Ac). The choice of protecting group can influence both the solubility and the stability of the phosphoramidite. For instance, the dmf group is electron-donating and can help protect the guanosine from depurination during synthesis.[5] The stability of the protecting group can also affect the rate of phosphoramidite degradation in solution, with stabilities generally decreasing in the order of dmf > ibu > tac (t-butyl phenoxyacetyl).[6]
Q3: How does the quality and storage of N2-protected guanosine phosphoramidites impact their performance?
A3: The purity and proper storage of N2-protected guanosine phosphoramidites are critical for successful oligonucleotide synthesis.[7][8] These reagents are sensitive to moisture and oxidation.[5][9] Degradation, often catalyzed by water, leads to the formation of the corresponding H-phosphonate, which reduces the concentration of the active phosphoramidite and lowers coupling efficiency.[5][6] It is recommended to store phosphoramidites under an inert atmosphere at -20°C.[10][11]
Q4: What are the consequences of using poorly dissolved or degraded guanosine phosphoramidites in oligonucleotide synthesis?
A4: Using poorly dissolved or degraded guanosine phosphoramidites can lead to several issues during oligonucleotide synthesis, including:
-
Lower Coupling Efficiency: Reduced concentration of the active phosphoramidite results in incomplete coupling reactions.[5]
-
Increased n-1 Shortmers: Failure of a coupling step leads to the formation of oligonucleotides missing one nucleotide.
-
Sequence Errors: Incorrect base incorporation can occur if the phosphoramidite has been modified due to degradation.[8]
-
Difficult Purification: The presence of multiple truncated sequences complicates the purification of the desired full-length oligonucleotide.[5][]
Troubleshooting Guides
Issue 1: N2-Protected Guanosine Phosphoramidite Does Not Fully Dissolve in Acetonitrile.
-
Possible Cause 1: Low-Quality Solvent. The acetonitrile used may contain unacceptable levels of water or other impurities.
-
Possible Cause 2: Particulate Matter. The solid phosphoramidite may contain small, insoluble particles.
-
Solution: Before use, allow the dissolved phosphoramidite solution to stand and check for any particulate matter. If present, it may be necessary to filter the solution, though this is not ideal as it can introduce moisture. Ensure the phosphoramidite is of high purity (>98%).[8]
-
-
Possible Cause 3: Low Temperature. The temperature of the solvent and phosphoramidite may be too low, reducing solubility.
-
Solution: Gently warm the solution to room temperature and sonicate for a short period to aid dissolution. Avoid excessive heating, as it can accelerate degradation.
-
-
Possible Cause 4: Alternative Solvent Needed. For some highly lipophilic modified guanosine phosphoramidites, acetonitrile may not be the optimal solvent.
Issue 2: Low Coupling Efficiency Observed for Guanosine Residues.
-
Possible Cause 1: Degraded Phosphoramidite. The guanosine phosphoramidite may have degraded due to exposure to moisture or prolonged storage in solution on the synthesizer.[10][11]
-
Solution: Use fresh, high-quality phosphoramidites for each synthesis run.[5] If a bottle has been opened multiple times, its quality may be compromised. Dissolve the phosphoramidite just before placing it on the synthesizer.
-
-
Possible Cause 2: Inadequate Anhydrous Conditions. Moisture in the reagents or synthesizer lines is a common cause of low coupling efficiency.[5]
-
Possible Cause 3: Suboptimal Coupling Time. The standard coupling time may not be sufficient for complete reaction, especially for sterically hindered or modified phosphoramidites.
-
Possible Cause 4: Activator Issues. The choice and concentration of the activator can impact coupling efficiency.
-
Solution: Ensure the activator is fresh and at the correct concentration. For dG phosphoramidites, DCI (4,5-dicyanoimidazole) is often a good choice as it is a strong activator but less acidic than tetrazole derivatives, which can help minimize side reactions like GG dimer formation.[5]
-
Quantitative Data Summary
| N2-Protecting Group | Common Solvent(s) | Solubility Notes | Typical Purity |
| Isobutyryl (ibu) | Acetonitrile, DMSO | Can have limited solubility in acetonitrile, especially at higher concentrations.[4][14] | ≥ 98%[15] |
| Dimethylformamidine (dmf) | Acetonitrile | Generally exhibits better solubility in acetonitrile compared to ibu-protected dG. | ≥ 98% |
| Acetyl (Ac) | Acetonitrile | Solubility can be challenging, and its use may require optimization of solvent conditions.[16] | ≥ 98%[17] |
| t-Butyl Phenoxyacetyl (tac) | Acetonitrile, Propylene Carbonate | Used in studies of phosphoramidite stability.[6] | ≥ 98% |
Experimental Protocols
Protocol: Preparation of a 0.1 M N2-Protected Guanosine Phosphoramidite Solution for Automated Oligonucleotide Synthesis
Materials:
-
N2-protected guanosine phosphoramidite (e.g., 5'-O-DMT-N2-isobutyryl-deoxyguanosine-3'-O-phosphoramidite)
-
Anhydrous DNA synthesis grade acetonitrile (< 30 ppm water)
-
Syringe and needle (oven-dried)
-
Septum-sealed phosphoramidite vial
-
Argon or helium gas supply with an in-line drying filter
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas.
-
Anhydrous Transfer: Under a positive pressure of argon or helium, carefully transfer the required volume of anhydrous acetonitrile to the septum-sealed vial containing the solid phosphoramidite to achieve a final concentration of 0.1 M.
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite. If necessary, sonicate the vial for a few minutes at room temperature to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Drying (Optional but Recommended): For expensive or particularly moisture-sensitive phosphoramidites, add a layer of high-quality molecular sieves (3 Å) to the bottom of the vial and allow it to stand overnight.[13] This will help to reduce the water content to acceptable levels.[13]
-
Installation on Synthesizer: Once fully dissolved and clear, the phosphoramidite solution is ready to be installed on the automated DNA/RNA synthesizer.
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.[18]
Caption: Troubleshooting workflow for low dG coupling efficiency.
References
- 1. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.entegris.com [blog.entegris.com]
- 8. nbinno.com [nbinno.com]
- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. caymanchem.com [caymanchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guanosine Phosphoramidite | Silantes [silantes.com]
- 18. benchchem.com [benchchem.com]
Impact of water contamination on N2-Phenoxyacetylguanosine coupling reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Phenoxyacetylguanosine coupling reactions. The information is presented in a question-and-answer format to directly address common issues, particularly those arising from water contamination.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a primary concern in oligonucleotide synthesis, directly impacting the yield and purity of the final product. Water contamination is a major contributor to this issue. This guide will help you diagnose and resolve problems related to low coupling efficiency in your this compound coupling reactions.
Q1: My coupling efficiency for this compound is significantly lower than expected. What are the most likely causes related to water contamination?
A1: Water contamination is highly detrimental to phosphoramidite (B1245037) chemistry. Even trace amounts of moisture can drastically reduce coupling efficiency through two primary mechanisms:
-
Reaction with the Activated Phosphoramidite: Water can react with the activated this compound phosphoramidite, consuming it before it has a chance to couple with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Hydrolysis of the Phosphoramidite: Water can directly hydrolyze the this compound phosphoramidite to its corresponding H-phosphonate, rendering it inactive for the coupling reaction. Guanosine (B1672433) phosphoramidites are known to be particularly susceptible to hydrolysis.[1][2]
Q2: How can I identify the source of water contamination in my synthesis process?
A2: A systematic check of all reagents and equipment is necessary to identify the source of moisture. Key areas to investigate include:
-
Acetonitrile (B52724) (ACN): The primary solvent used in oligonucleotide synthesis must be anhydrous (typically <30 ppm water, preferably <10 ppm).[3] Use fresh, DNA-synthesis grade acetonitrile from a sealed bottle.
-
Phosphoramidite Solution: The dissolved this compound phosphoramidite is susceptible to degradation if exposed to moisture. Ensure it is dissolved in anhydrous acetonitrile under an inert atmosphere (e.g., argon).
-
Activator Solution: The activator (e.g., tetrazole, DCI) must be anhydrous. An old or improperly prepared activator solution can be a source of water.
-
Synthesizer Lines: The fluidic pathways of the DNA synthesizer can accumulate moisture, especially if the instrument has been idle.
-
Inert Gas: The inert gas (argon or helium) used to pressurize the reagent bottles should be dry. An in-line drying filter is recommended.[4]
Q3: What immediate steps can I take to improve my coupling efficiency if I suspect water contamination?
A3: If you suspect water contamination is affecting your this compound coupling reaction, take the following immediate actions:
-
Replace Reagents: Use fresh, anhydrous acetonitrile, activator solution, and freshly prepared this compound phosphoramidite solution.
-
Purge Synthesizer Lines: Perform several priming routines on the synthesizer to flush the lines with fresh, anhydrous reagents.
-
Check Inert Gas Supply: Ensure your inert gas supply is dry and the in-line filters are functional.
-
Optimize Coupling Time: For modified phosphoramidites like this compound, a longer coupling time may be necessary to achieve optimal efficiency.
Q4: Are there any specific considerations for the phenoxyacetyl protecting group on the guanosine base?
A4: The phenoxyacetyl (Pac) protecting group is designed for milder deprotection conditions.[5] While it does not directly impact the phosphoramidite's sensitivity to water during the coupling step, its presence is a consideration for the overall synthesis strategy. For instance, if you are experiencing issues that require procedural changes, be mindful of the compatibility of those changes with the Pac group. Some alternative capping reagents, like phenoxyacetic anhydride, may be used in syntheses involving Pac-protected nucleosides to prevent protecting group exchange.
Frequently Asked Questions (FAQs)
Q5: What is the acceptable level of water in the acetonitrile for this compound coupling reactions?
A5: For optimal performance, the water content in acetonitrile should be as low as possible, ideally below 10-15 ppm.[4] Levels above 30 ppm are likely to cause a noticeable decrease in coupling efficiency.
Q6: How does a small decrease in coupling efficiency impact the final yield of my oligonucleotide?
A6: The impact of coupling efficiency on the final yield is cumulative and significant, especially for longer oligonucleotides. A seemingly small drop in efficiency per coupling step leads to a substantial reduction in the amount of full-length product. The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) .
Q7: What are the common byproducts formed when water is present during the coupling step?
A7: The primary byproduct of water contamination is the H-phosphonate of this compound. This species is unreactive under standard coupling conditions and will not be incorporated into the growing oligonucleotide chain. This leads to the formation of n-1 shortmers (deletion sequences) if the unreacted 5'-hydroxyl group is not efficiently capped in the subsequent step.
Q8: How should I store my this compound phosphoramidite to minimize water-related degradation?
A8: this compound phosphoramidite should be stored as a dry powder under an inert atmosphere (argon) at -20°C. Once dissolved in anhydrous acetonitrile, it should be used as quickly as possible. If it needs to be stored in solution on the synthesizer, ensure the bottle is well-sealed and pressurized with dry inert gas.
Data Presentation
The following table illustrates the theoretical impact of average coupling efficiency on the final yield of a full-length oligonucleotide. Note how a minor decrease in coupling efficiency results in a significant loss of product, particularly for longer sequences.
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Data adapted from theoretical yield calculations based on the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings).[4]
Experimental Protocols
Key Experiment: Solid-Phase Oligonucleotide Synthesis Cycle with this compound Phosphoramidite
This protocol outlines a single coupling cycle for incorporating an this compound residue into a growing oligonucleotide chain on a solid support. Strict anhydrous conditions are critical throughout this procedure.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (ACN) (<30 ppm water)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping Solution A (e.g., Acetic anhydride/Lutidine/THF)
-
Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached
-
Automated DNA/RNA synthesizer
Methodology:
-
Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under a dry, inert atmosphere (argon).
-
Install all reagent bottles on the synthesizer, ensuring they are pressurized with dry argon or helium.
-
Prime all lines of the synthesizer to ensure they are filled with fresh, anhydrous reagents.
-
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by flushing the column with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The reaction is allowed to proceed for a specific coupling time (e.g., 30-120 seconds; longer times may be required for modified amidites). During this step, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide.
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), the column is treated with the capping solutions. This acetylates any free 5'-hydroxyls.
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester by treating the column with the oxidizer solution.
-
The column is washed with anhydrous acetonitrile to remove excess oxidizing agent.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Visualizations
Caption: Experimental workflow for a single coupling cycle in solid-phase oligonucleotide synthesis.
Caption: Detrimental effects of water contamination on the this compound coupling reaction.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Modifying reaction times and temperature for optimal N2-Phenoxyacetylguanosine incorporation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of N2-Phenoxyacetyl-guanosine (N2-Pac-dG) into synthetic oligonucleotides.
Troubleshooting Guide
Q1: What are the primary causes of low incorporation efficiency of N2-Phenoxyacetyl-guanosine phosphoramidite (B1245037)?
Low coupling efficiency of N2-Pac-dG can lead to a higher proportion of truncated sequences (n-1) and a reduced yield of the full-length oligonucleotide. The most common causes include:
-
Suboptimal Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups like phenoxyacetyl, may require longer coupling times to react completely. Standard coupling times for unmodified bases may be insufficient.
-
Moisture Contamination: Phosphoramidite chemistry is highly sensitive to moisture. Any water present in the reagents or on the synthesizer lines can react with the activated phosphoramidite, preventing its coupling to the growing oligonucleotide chain.[1]
-
Degraded Phosphoramidite or Activator: N2-Pac-dG phosphoramidite and the activator solution can degrade over time, especially with improper storage or exposure to air and moisture. This leads to reduced reactivity and lower coupling efficiency.
-
Inefficient Activator: The choice and concentration of the activator are critical for efficient coupling. While standard activators are often effective, particularly challenging modifications may benefit from more potent activators.
Solutions:
-
Extend Coupling Time: For modified phosphoramidites like N2-Pac-dG, increasing the coupling time is a common strategy to improve efficiency. Some studies have shown that a 4-fold increase in coupling time (e.g., from 30 seconds to 120 seconds) can achieve a coupling efficiency of over 90%. In some cases, for particularly challenging sequences, extending the coupling time to 5-10 minutes may be beneficial.
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. Ensure that the argon or helium supply to the synthesizer is dry. Before use, allow the phosphoramidite vial to warm to room temperature in a desiccator to prevent condensation.
-
Use Fresh Reagents: Always use fresh, high-purity N2-Pac-dG phosphoramidite and prepare fresh activator solutions. Store all reagents under an inert atmosphere at the recommended temperature.
-
Optimize Activator: For challenging couplings, consider using a more reactive activator. 4,5-Dicyanoimidazole (DCI) has been shown to be a more effective and less acidic activator than tetrazole for some applications.
Q2: I am observing a significant n+1 peak in my HPLC analysis after synthesizing an oligonucleotide with N2-Phenoxyacetyl-guanosine. What is the likely cause?
The presence of a significant n+1 peak, which corresponds to the desired oligonucleotide with an additional guanosine (B1672433) base, is often due to the formation of a GG dimer during synthesis.[1]
-
Cause: Activators used in phosphoramidite chemistry are mildly acidic. This acidity can lead to the premature removal of the 5'-DMT protecting group from a small percentage of the N2-Pac-dG phosphoramidite in solution. This detritylated phosphoramidite can then react with another activated N2-Pac-dG phosphoramidite to form a GG dimer, which is subsequently incorporated into the growing oligonucleotide chain.[1]
Solutions:
-
Use a Less Acidic Activator: To minimize the formation of GG dimers, consider using a less acidic activator. 4,5-Dicyanoimidazole (DCI) is a good alternative to more acidic activators like 1H-Tetrazole and its derivatives.
-
Optimize Activator Concentration: Use the lowest effective concentration of the activator to minimize acid-catalyzed side reactions.
Q3: How can I ensure complete removal of the phenoxyacetyl (Pac) protecting group from the guanosine base?
Incomplete deprotection of the Pac group can affect the biological activity and hybridization properties of the oligonucleotide.
-
Cause: While the phenoxyacetyl group is designed for mild deprotection, incomplete removal can occur if the deprotection time is too short or the deprotection reagent is not fresh.
Solutions:
-
Use Appropriate Deprotection Conditions: The phenoxyacetyl group is labile and can be completely removed with concentrated ammonium (B1175870) hydroxide (B78521) (29%) at room temperature in less than four hours.[2][3] For sensitive oligonucleotides, milder conditions such as 0.05 M potassium carbonate in methanol (B129727) at room temperature can also be used.[4]
-
Ensure Fresh Deprotection Reagent: Use fresh, high-quality deprotection reagents to ensure complete removal of the protecting groups.
-
Optimize Deprotection Time: While four hours is generally sufficient, for longer or more complex oligonucleotides, extending the deprotection time may be necessary. The progress of deprotection can be monitored by HPLC or mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for N2-Phenoxyacetyl-guanosine phosphoramidite?
For modified phosphoramidites like N2-Pac-dG, a longer coupling time than that used for standard phosphoramidites is generally recommended. A good starting point is to increase the standard coupling time by at least four-fold. For example, if your standard coupling time is 30 seconds, a 120-second coupling time for N2-Pac-dG should be used. For sequences that are particularly difficult to synthesize, a coupling time of up to 10 minutes may be beneficial. It is always recommended to perform a small-scale synthesis to optimize the coupling time for your specific sequence and synthesizer.
Q2: What is the optimal temperature for the coupling reaction of N2-Phenoxyacetyl-guanosine?
The standard phosphoramidite coupling reaction is typically carried out at ambient temperature (15-30°C).[5] While elevated temperatures can increase the rate of the coupling reaction, they can also increase the risk of side reactions, such as the degradation of the phosphoramidite. Therefore, it is generally recommended to perform the coupling reaction at ambient temperature unless specific issues with coupling efficiency are observed that cannot be resolved by extending the coupling time or changing the activator.
Q3: Are there any known side reactions associated with the phenoxyacetyl protecting group during oligonucleotide synthesis?
The phenoxyacetyl protecting group is generally stable during the standard steps of oligonucleotide synthesis. Its lability to mild basic conditions is advantageous for the deprotection of sensitive oligonucleotides. One potential issue to be aware of is the possibility of N-acetylation if acetic anhydride (B1165640) is used as the capping reagent and deprotection is carried out under ultra-mild conditions. Using phenoxyacetyl anhydride as the capping reagent can prevent this side reaction.[6]
Q4: How can I analyze the incorporation and deprotection of N2-Phenoxyacetyl-guanosine?
-
HPLC Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a valuable tool for monitoring the purity of the synthesized oligonucleotide and detecting incomplete deprotection. The presence of the hydrophobic phenoxyacetyl group will cause the incompletely deprotected oligonucleotide to have a longer retention time than the fully deprotected product.
-
Mass Spectrometry: Mass spectrometry (MS) is a highly sensitive technique for confirming the exact mass of the synthesized oligonucleotide. It can definitively identify the presence of the full-length product and any side products, including incompletely deprotected species or n-1 deletions.
Data Presentation
Table 1: Recommended Coupling Times for N2-Phenoxyacetyl-guanosine (N2-Pac-dG) Phosphoramidite
| Condition | Coupling Time (seconds) | Expected Coupling Efficiency | Notes |
| Standard | 30 - 60 | May be suboptimal | Not generally recommended for modified phosphoramidites. |
| Recommended | 120 - 300 | >90% | A 4-fold increase over standard coupling time is a good starting point. |
| Extended | 300 - 600 | >95% | For difficult sequences or to maximize yield. |
Table 2: Recommended Deprotection Conditions for Phenoxyacetyl (Pac) Protecting Group
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide (29%) | Room Temperature | < 4 hours | Standard and effective method.[2][3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 - 6 hours | Ultra-mild conditions for sensitive oligonucleotides.[4] |
Experimental Protocols
Protocol 1: Optimized Coupling of N2-Phenoxyacetyl-guanosine Phosphoramidite
-
Reagent Preparation:
-
Ensure all reagents, including acetonitrile (ACN), activator (e.g., 0.25 M DCI in ACN), and N2-Pac-dG phosphoramidite (e.g., 0.1 M in ACN), are anhydrous and fresh.
-
Allow the N2-Pac-dG phosphoramidite vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
-
Synthesis Cycle:
-
Deblocking: Perform the standard detritylation step to remove the 5'-DMT group.
-
Coupling: Deliver the N2-Pac-dG phosphoramidite solution and the activator solution to the synthesis column. Allow the coupling reaction to proceed for a minimum of 120 seconds. For challenging sequences, extend this time up to 600 seconds.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution. Consider using phenoxyacetyl anhydride in the capping mix to avoid potential side reactions.
-
Oxidation: Oxidize the phosphite (B83602) triester to the stable phosphate (B84403) triester using a standard oxidizing solution.
-
Protocol 2: Deprotection of Oligonucleotides Containing N2-Phenoxyacetyl-guanosine
-
Cleavage from Support:
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.
-
Heat the vial at 55°C for 4-8 hours, or let it stand at room temperature for up to 12 hours for complete deprotection of the phenoxyacetyl and other base-protecting groups. For ultra-mild deprotection, after cleavage, evaporate the solvent and resuspend the oligonucleotide in 0.05 M potassium carbonate in methanol for 4-6 hours at room temperature.
-
-
Work-up:
-
After deprotection, cool the solution and evaporate the solvent.
-
Resuspend the oligonucleotide in nuclease-free water for analysis and purification by HPLC or other methods.
-
Mandatory Visualization
Caption: Workflow for oligonucleotide synthesis incorporating N2-Pac-dG.
Caption: Troubleshooting logic for low N2-Pac-dG incorporation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of N2-Phenoxyacetylguanosine-Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Phenoxyacetylguanosine-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound-containing oligonucleotides?
The primary challenges include resolving the target oligonucleotide from closely related impurities, such as shortmer sequences (n-1, n-2), and managing potential side products from the deprotection of the this compound group. The phenoxyacetyl group is a "fast-deprotecting" group, and incomplete or side reactions during its removal can lead to a complex impurity profile. Additionally, like all oligonucleotides, these molecules can exhibit secondary structures that may affect chromatographic peak shape and resolution.
Q2: Which HPLC method is most suitable for analyzing these modified oligonucleotides?
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and effective method for the analysis of synthetic oligonucleotides.[1][2][3] This technique offers excellent selectivity and resolution for separating oligonucleotides from synthesis-related impurities.[4]
Q3: What are the recommended ion-pairing reagents for IP-RP-HPLC of oligonucleotides?
Commonly used ion-pairing reagents include triethylammonium (B8662869) acetate (B1210297) (TEAA) and a combination of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[4] The choice of reagent can impact selectivity and resolution. TEAA is widely used, particularly for UV-based detection, while TEA-HFIP is often preferred for LC-MS applications due to its volatility and ability to provide high sensitivity and resolution.[4]
Q4: How does the this compound modification affect the retention time in RP-HPLC?
The N2-Phenoxyacetyl group is relatively hydrophobic. If this protecting group is not completely removed during deprotection, the resulting oligonucleotide will be significantly more hydrophobic than the fully deprotected sequence and will, therefore, have a longer retention time on a reversed-phase column.
Q5: What are potential side products related to the deprotection of this compound?
The use of fast-deprotecting phosphoramidites, including those with phenoxyacetyl-protected guanosine, in conjunction with ultra-mild deprotection methods, can sometimes lead to N-acetylation of the oligonucleotide. This can result in an impurity that may be difficult to resolve from the main product.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound-containing oligonucleotides.
Common Chromatographic Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (e.g., between full-length product and n-1 impurity) | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient will generally increase resolution but also analysis time. |
| Non-optimal column temperature. | Increase the column temperature (e.g., to 60-80°C) to disrupt secondary structures and improve peak shape. | |
| Incorrect ion-pairing reagent concentration. | Optimize the concentration of the ion-pairing reagent (e.g., TEAA or TEA/HFIP). | |
| Peak Tailing | Secondary interactions between the oligonucleotide and the stationary phase. | Increase the column temperature. Adjust the mobile phase pH. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Peak Fronting | Sample overload. | Reduce the amount of sample injected onto the column. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Ghost Peaks | Carryover from a previous injection. | Implement a high organic wash step at the end of each gradient to elute highly retained components. |
| Contamination in the mobile phase or system. | Use fresh, high-purity mobile phase and flush the system. | |
| Split Peaks | Issue with the injector or rotor seal. | Inspect and replace the injector rotor seal if necessary. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. | |
| Partial blockage in the column or tubing. | Reverse flush the column (disconnect from the detector) or replace the tubing. |
Experimental Protocols
Detailed Methodology for IP-RP-HPLC Analysis
This protocol provides a starting point for the analysis of this compound-containing oligonucleotides. Optimization will likely be required for specific sequences.
1. Materials and Reagents:
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7-2.5 µm particle size, 130-300 Å pore size).
-
Mobile Phase A: 100 mM TEAA in water or 15 mM TEA and 400 mM HFIP in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile (B52724) or 15 mM TEA and 400 mM HFIP in methanol/acetonitrile.
-
Sample: Oligonucleotide dissolved in water or a weak buffer.
2. HPLC System and Conditions:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 60°C.
-
Flow Rate: 0.2 - 0.4 mL/min for analytical columns (e.g., 2.1 mm ID).
-
Injection Volume: 1 - 10 µL.
3. Gradient Conditions (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 14 |
| 11.0 | 100 |
| 12.0 | 100 |
| 12.1 | 10 |
| 15.0 | 10 |
Note: This is a starting gradient for the resolution of n/n-1 oligonucleotides and may need to be adjusted based on the length and sequence of the oligonucleotide.[5]
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Deprotection of this compound
Caption: Potential products from the deprotection of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of N2-Phenoxyacetylguanosine and Other Guanosine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical parameter in the chemical synthesis of oligonucleotides. The stability of these groups during synthesis and the ease of their removal post-synthesis significantly impact the yield and purity of the final product. This guide provides an objective comparison of N2-Phenoxyacetylguanosine with other commonly used guanosine (B1672433) protecting groups, supported by experimental data to inform your selection process.
The exocyclic amine of guanosine is nucleophilic and requires protection during the automated solid-phase synthesis of oligonucleotides to prevent unwanted side reactions. The choice of the N2-protecting group influences not only the efficiency of the synthesis but also the conditions required for the final deprotection step. An ideal protecting group should be stable throughout the synthesis cycles, particularly to the acidic conditions used for detritylation, yet be readily removable under conditions that do not compromise the integrity of the synthesized oligonucleotide.
This comparison focuses on this compound (Pac-G) and contrasts its performance with other widely used guanosine protecting groups, including isobutyryl (iBu-G), dimethylformamidine (dmf-G), and benzoyl (Bz-G).
Performance Comparison of Guanosine Protecting Groups
The lability of the protecting group is a key determinant in the selection process, especially when synthesizing modified oligonucleotides that may be sensitive to harsh deprotection conditions. The phenoxyacetyl group is known for its increased lability compared to standard acyl protecting groups, allowing for milder and faster deprotection protocols.
| Protecting Group | Structure | Deprotection Conditions | Deprotection Time | Relative Lability |
| N2-Phenoxyacetyl (Pac) | Phenoxyacetyl group attached to the N2 position of guanine. | 0.05 M K2CO3 in Methanol (Ultra-mild) | Room Temperature | High |
| Ammonium (B1175870) Hydroxide/Methylamine (B109427) (AMA) (1:1) | 10 minutes at 65°C | High | ||
| N2-isobutyryl (iBu) | Isobutyryl group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide | 6-16 hours at 55°C | Standard |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 10 minutes at 65°C | Standard | ||
| N2-dimethylformamidine (dmf) | Dimethylformamidine group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide | Significantly less time than isobutyryl with heating[1] | Moderate |
| N2-benzoyl (Bz) | Benzoyl group attached to the N2 position of guanine. | Concentrated Ammonium Hydroxide | ~6-16 hours at 45-65°C[2] | Standard |
Table 1: Comparison of Deprotection Conditions and Lability of Common Guanosine Protecting Groups.
Stability to Depurination
Depurination, the cleavage of the N-glycosidic bond, is a significant side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis. The electron-withdrawing nature of the N2-protecting group can influence the stability of this bond. More electron-withdrawing groups can increase the susceptibility of the purine (B94841) to depurination.
| Protecting Group | Electron-Donating/Withdrawing Nature | Relative Stability to Depurination (Predicted) |
| N2-Phenoxyacetyl (Pac) | Acyl (Electron-withdrawing) | Standard |
| N2-isobutyryl (iBu) | Acyl (Electron-withdrawing) | Standard |
| N2-dimethylformamidine (dmf) | Amidine (Electron-donating) | High[3] |
| N2-benzoyl (Bz) | Acyl (Electron-withdrawing) | Standard |
Table 2: Predicted Relative Stability of Protected Guanosine Derivatives to Acid-Catalyzed Depurination.
Experimental Protocols
Protocol 1: Deprotection of Oligonucleotides
This protocol describes a general procedure for the deprotection of synthesized oligonucleotides. The specific conditions (reagent, temperature, and time) should be adjusted based on the protecting groups used.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Deprotection solution:
-
Standard: Concentrated ammonium hydroxide
-
Fast: Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v)
-
Ultra-mild (for Pac-G): 0.05 M Potassium Carbonate in methanol
-
-
Heating block or oven
-
Microcentrifuge tubes
-
Syringe and needle
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide from the synthesis column to a microcentrifuge tube.
-
Add the appropriate deprotection solution to the tube (e.g., 1 mL for a 1 µmol scale synthesis).
-
Securely cap the tube and incubate under the conditions specified in Table 1. For example:
-
Standard (iBu-G, Bz-G): Heat at 55°C for 6-16 hours.
-
Fast (AMA): Heat at 65°C for 10 minutes.[4]
-
Ultra-mild (Pac-G): Incubate at room temperature.
-
-
After incubation, cool the tube to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube using a syringe.
-
The crude oligonucleotide solution is now ready for purification (e.g., by HPLC or cartridge).
Protocol 2: Analysis of Deprotection by HPLC
High-Performance Liquid Chromatography (HPLC) is used to monitor the completeness of the deprotection reaction.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
Procedure:
-
Prepare a sample of the crude deprotected oligonucleotide by diluting it in Buffer A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a linear gradient of Buffer B into Buffer A (e.g., 5-50% Buffer B over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Incomplete deprotection will result in multiple peaks corresponding to partially protected species, which typically have longer retention times than the fully deprotected oligonucleotide. Complete deprotection is indicated by a single major peak corresponding to the desired product.
Protocol 3: Analysis of Depurination
This protocol outlines a method to assess the extent of depurination during the acid detritylation step.
Materials:
-
Protected nucleoside or oligonucleotide on solid support
-
Detritylation solution (e.g., 3% Dichloroacetic acid in Dichloromethane)
-
Quenching solution (e.g., Acetonitrile/Pyridine)
-
Ammonia solution for cleavage from support
-
HPLC system as described in Protocol 2
Procedure:
-
Expose the solid support-bound protected nucleoside/oligonucleotide to the detritylation solution for a defined period.
-
At various time points, quench the reaction by adding the quenching solution.
-
Cleave the material from the solid support using concentrated ammonium hydroxide.
-
Analyze the supernatant by HPLC.
-
The presence of peaks corresponding to the free purine base (guanine) and the apurinic oligonucleotide fragment indicates depurination. The extent of depurination can be quantified by integrating the peak areas.
Visualizing the Workflow
The following diagrams illustrate the key processes in oligonucleotide synthesis and the logic behind selecting a protecting group.
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Decision pathway for selecting a guanosine protecting group.
References
- 1. Isomorphic Fluorescent Nucleosides Facilitate a Real-Time Monitoring of RNA Depurination by Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of N2-Phenoxyacetylguanosine (Pac-G) and Isobutyryl-guanosine (iBu-G) in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and compatibility with sensitive modifications. This guide provides an objective, data-driven comparison of two commonly used N-protecting groups for guanosine (B1672433) in RNA synthesis: the labile N2-Phenoxyacetyl (Pac) group and the standard N2-isobutyryl (iBu) group.
The selection between Pac-G and iBu-G phosphoramidites hinges on the desired deprotection strategy, the complexity of the target RNA molecule, and the presence of base-sensitive functional groups. While iBu-G has been a long-standing choice for routine synthesis, Pac-G offers significant advantages in mild and rapid deprotection protocols, making it ideal for the synthesis of modified RNAs.
Performance Comparison: Pac-G vs. iBu-G
The performance of these two protecting groups can be evaluated based on their coupling efficiency during solid-phase synthesis and the kinetics and conditions required for their removal (deprotection).
Coupling Efficiency
Both Pac-G and iBu-G phosphoramidites, when used under optimized conditions, generally exhibit high coupling efficiencies, typically exceeding 98-99%.[1] The efficiency is influenced more by factors such as the quality of the phosphoramidite (B1245037), the activator used, coupling time, and the steric hindrance from the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) than by the N2-protecting group itself.[2] However, the bulky nature of the 2'-O-protecting group in RNA synthesis can present steric challenges, making consistent high coupling efficiency crucial for the synthesis of long oligonucleotides.[2][3]
Deprotection Kinetics and Conditions
The most significant difference between Pac-G and iBu-G lies in their deprotection profiles. The iBu group is notoriously slow to cleave, often representing the rate-limiting step in the deprotection of standard oligonucleotides.[4] In contrast, the Pac group is designed for rapid cleavage under significantly milder basic conditions. This property is essential for preventing the degradation of sensitive modifications and for streamlining the overall synthesis workflow.
A study investigating the cleavage rates of various N-protecting groups provides quantitative data on their half-lives under different deprotection conditions.[5][6] These findings are summarized in the table below.
| Deprotection Reagent | Protecting Group | Half-life (t½) | Temperature | Comments |
| Aqueous Methylamine | dG(iBu) | 18 min | Room Temp | Fastest condition for iBu-G removal.[5] |
| dG(Pac) | < 30 sec | Room Temp | Extremely rapid deprotection. | |
| Ethanolic Ammonia (2.0 M) | dG(iBu) | > 2 hours (Majority retained) | Room Temp | Very slow removal, allowing for selective deprotection of labile groups.[5] |
| dG(Pac) | ~ 2 hours for complete cleavage | Room Temp | Allows for selective removal of Pac while retaining iBu.[5] | |
| Potassium Carbonate in Methanol (0.05 M) | dG(iBu) | Not effective | Room Temp | Standard iBu group is stable to these conditions. |
| dG(Pac) | 4 hours (with Phenoxyacetic Anhydride (B1165640) capping) | Room Temp | A key component of "UltraMILD" deprotection protocols.[7] | |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | dG(iBu) | 5-10 min | 65 °C | Part of an "UltraFAST" deprotection protocol.[4][7] |
| dG(Pac) | < 5 min | 65 °C | Compatible with fast deprotection protocols. |
Data is primarily based on studies on 2'-deoxyribonucleosides, but the relative cleavage trends are applicable to ribonucleosides.
Experimental Protocols
The following sections outline generalized protocols for the solid-phase synthesis and deprotection of RNA oligonucleotides using either iBu-G or Pac-G.
Standard Solid-Phase RNA Synthesis Cycle
The synthesis of RNA on an automated synthesizer follows a four-step cycle for each nucleotide addition, irrespective of whether iBu-G or Pac-G is used.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: Activation of the phosphoramidite (A, C, U, and either iBu-G or Pac-G) with an activator like 5-ethylthiotetrazole (ETT) or 5-benzylthiotetrazole (BTT), followed by coupling to the free 5'-hydroxyl of the growing RNA chain. Coupling times for RNA synthesis are typically longer than for DNA, often around 6-15 minutes, to ensure high efficiency.[2][8]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. A common capping mixture is acetic anhydride and N-methylimidazole. For syntheses involving mild deprotection schemes like those for Pac-G, phenoxyacetic anhydride may be used in the capping step to avoid the introduction of acetyl groups that would require harsher deprotection conditions.[7]
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in tetrahydrofuran/pyridine/water.
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Confirming N2-Phenoxyacetylguanosine Incorporation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification and quantification of DNA adducts is critical for understanding mechanisms of drug action and genotoxicity. This guide provides a comparative overview of mass spectrometry-based approaches for the confirmation of N2-Phenoxyacetylguanosine incorporation into DNA, with supporting experimental data and protocols adapted from studies of analogous N2-guanosine adducts.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most widely adopted and powerful technique for the analysis of DNA adducts, offering high sensitivity and structural specificity.[1] This method allows for the accurate quantification of known DNA lesions and can lead to the discovery of novel DNA modifications.[1] Alternative methods such as gas chromatography-mass spectrometry (GC-MS) have also been utilized for the analysis of DNA adducts, though they may require derivatization of the analyte.[2]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique can significantly impact the sensitivity and specificity of this compound adduct analysis. Below is a comparison of commonly employed methods for the analysis of modified nucleosides.
| Technique | Sample Preparation | Ionization Method | Pros | Cons | Limit of Quantification (Example for a similar adduct) |
| LC-MS/MS | Enzymatic digestion of DNA to nucleosides.[1][2] | Electrospray Ionization (ESI)[2][3] | High sensitivity and specificity, suitable for complex biological samples, no derivatization required.[4] | Matrix effects can suppress ionization, requires careful optimization of chromatographic conditions. | 200 pg/500 µg DNA for N2-(2'-deoxyguanosin-8-yl)PhIP.[2] |
| GC-MS | Alkaline hydrolysis to release the modified base, followed by derivatization.[2] | Electron-Capture (EC) or Electron Ionization (EI) | High chromatographic resolution, established libraries for spectral matching. | Requires derivatization which can be time-consuming and introduce variability, not suitable for thermally labile compounds. | 200 pg/500 µg DNA for PhIP released from DNA.[2] |
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of this compound incorporation in cellular DNA using LC-MS/MS.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of N2-alkyl-dG adducts and can be modified for this compound.[1]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) in a suitable medium.
-
Expose cells to a specific concentration of this compound for a defined period (e.g., 10 µM for 16 hours).[1]
-
Harvest cells for DNA extraction.
2. Genomic DNA Extraction and Digestion:
-
Extract genomic DNA from cultured cells using a commercial kit or standard phenol-chloroform extraction.
-
Quantify the extracted DNA using a spectrophotometer.
-
Spike the genomic DNA with a known amount of a stable isotope-labeled internal standard of this compound.
-
Digest the DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
3. Sample Cleanup:
-
Purify the nucleoside mixture using solid-phase extraction (SPE) to remove salts and other contaminants that could interfere with the LC-MS/MS analysis.[5]
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the transition of the protonated molecular ion of this compound to a specific product ion (Multiple Reaction Monitoring - MRM).
-
Simultaneously monitor the corresponding transition for the stable isotope-labeled internal standard.
-
5. Quantification:
-
Generate a calibration curve using known amounts of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Alternative Approaches and Considerations
While LC-MS/MS is the gold standard, other techniques have been employed for DNA adduct analysis. For instance, GC-MS can be used but typically requires hydrolysis of the DNA to release the adducted base, followed by chemical derivatization to increase volatility.[2] The choice of method will depend on the specific research question, available instrumentation, and the chemical properties of the adduct.
For any method, the use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[3] Additionally, careful consideration must be given to potential artifactual adduct formation during sample workup.[3]
The signaling pathways and cellular responses to the incorporation of N2-guanosine adducts are complex and can involve various DNA repair mechanisms.[1] The diagram below illustrates a generalized logical relationship of how such adducts might be processed in a cell.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric detection and measurement of N2-(2'-deoxyguanosin-8-yl)PhIP adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of N2-Acyl Protecting Group Lability for Researchers and Drug Development Professionals
In the intricate landscape of peptide synthesis and complex molecule construction, the selection of an appropriate N-protecting group is a critical determinant of synthetic success. The ability to selectively shield an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective, data-driven comparison of the lability of common N2-acyl protecting groups: Trifluoroacetyl (Tfa), Acetyl (Ac), Benzoyl (Bz), and Pivaloyl (Piv). By presenting quantitative and qualitative data, detailed experimental protocols, and visual diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.
Comparative Lability of N2-Acyl Protecting Groups
The primary distinction between these acyl protecting groups lies in their relative stability to various deprotection conditions, particularly acidic and basic hydrolysis. This difference in lability is fundamental to devising orthogonal protection strategies in multi-step syntheses.
Table 1: Relative Stability and Deprotection Conditions of N2-Acyl Protecting Groups
| Protecting Group | Structure | Relative Stability | Typical Basic Deprotection Conditions | Typical Acidic Deprotection Conditions |
| Trifluoroacetyl (Tfa) | CF₃CO- | Least Stable | Mild: K₂CO₃ in MeOH/H₂O, rt[1] | Highly Stable |
| Acetyl (Ac) | CH₃CO- | Moderately Stable | Harsh: Refluxing aq. NaOH or KOH[2] | Harsh: Refluxing aq. HCl[2] |
| Benzoyl (Bz) | C₆H₅CO- | Stable | Harsh: Refluxing aq. NaOH or KOH[3] | Harsh: Refluxing aq. HCl[3] |
| Pivaloyl (Piv) | (CH₃)₃CCO- | Most Stable | Very Harsh: Strong base, elevated temp.[4] | Very Harsh: Strong acid, elevated temp.[4] |
The electron-withdrawing nature of the trifluoromethyl group in Tfa renders the amide carbonyl highly susceptible to nucleophilic attack, thus facilitating its cleavage under mild basic conditions. In contrast, the electron-donating or neutral nature of the alkyl and aryl groups in Ac, Bz, and Piv increases the stability of the amide bond, necessitating more forcing conditions for their removal. The steric hindrance of the tert-butyl group in Pivaloyl further contributes to its enhanced stability compared to Acetyl and Benzoyl groups[3][4].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide representative procedures for the deprotection of each N2-acyl group.
Deprotection of N-Trifluoroacetyl (Tfa) Group under Mild Basic Conditions
Reagents:
-
N-Trifluoroacetyl-protected substrate
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the N-trifluoroacetyl-protected compound in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add 1.5 to 2.0 equivalents of potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine[1].
Deprotection of N-Acetyl (Ac) Group under Harsh Basic Conditions
Reagents:
-
N-Acetyl-protected substrate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
Procedure:
-
Dissolve the N-acetyl-protected compound in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a significant excess of sodium hydroxide or potassium hydroxide (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated acid (e.g., concentrated HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the desired product[2].
Deprotection of N-Benzoyl (Bz) Group under Harsh Acidic Conditions
Reagents:
-
N-Benzoyl-protected substrate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Water (H₂O)
Procedure:
-
Suspend the N-benzoyl-protected compound in a mixture of concentrated HCl and ethanol or water.
-
Heat the mixture to reflux.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., 6 M NaOH) to a pH of approximately 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free amine[3].
Deprotection of N-Pivaloyl (Piv) Group
The removal of the highly stable pivaloyl group often requires harsh conditions that may not be compatible with sensitive substrates.
Representative Basic Hydrolysis:
-
Conditions: Can require strong bases like potassium tert-butoxide in refluxing THF or harsh aqueous basic conditions at elevated temperatures for extended periods. The specific conditions are highly substrate-dependent.
Representative Acidic Hydrolysis:
-
Conditions: Typically requires strong acids such as concentrated H₂SO₄ or refluxing concentrated HCl for prolonged durations[4]. Due to the harshness of these conditions, specific, optimized protocols for each substrate are generally required.
Visualizing Lability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized experimental workflow for the deprotection of N-acyl groups.
Caption: Logical relationship illustrating the relative stability of N2-acyl protecting groups.
References
A Comparative Guide to N2-Protecting Groups for Guanosine: Alternatives to N2-Phenoxyacetylguanosine
For researchers and professionals in drug development and oligonucleotide synthesis, the selection of an appropriate protecting group for the N2 position of guanosine (B1672433) is a critical decision that impacts yield, purity, and the overall efficiency of synthesis. While N2-phenoxyacetylguanosine (Pac-G) is a widely used option, a variety of alternatives exist, each with a unique profile of stability and lability. This guide provides an objective comparison of common alternatives—N2-isobutyrylguanosine (iBu-G), N2-dimethylformamidine-guanosine (dmf-G), and N2-acetylguanosine (Ac-G)—supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for specific research needs.
Comparative Analysis of Deprotection Rates
The primary differentiator among N2-protecting groups is their rate of removal under basic conditions. The choice of deprotection strategy is often dictated by the sensitivity of other moieties within the oligonucleotide, such as dyes or other modified bases. The following table summarizes the relative lability of the discussed protecting groups.
| Protecting Group | Chemical Structure | Relative Lability vs. Isobutyryl | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Phenoxyacetyl (Pac) | Ph-O-CH₂-CO- | ~230 times more labile[1] | Concentrated ammonia (B1221849), room temp, < 4 hours[2]; Anhydrous ammonia gas, 36 minutes[3] | Very mild and rapid deprotection. | |
| Isobutyryl (iBu) | (CH₃)₂CH-CO- | 1 (Reference) | Concentrated ammonia, 55 °C, > 8 hours[4] | Robust and stable to various synthetic conditions. | Harsher deprotection conditions required. |
| Dimethylformamidine (dmf) | (CH₃)₂N-CH=N- | More labile than iBu | Concentrated ammonia, room temp, 2 hours[4]; 55°C, 1-2 hours[5] | Rapid deprotection under relatively mild conditions. | Can be too labile for some applications; resistant to NaOH deprotection[6]. |
| Acetyl (Ac) | CH₃-CO- | ~4 times more labile[1] | AMA (Ammonium hydroxide/methylamine), 65 °C, 10 minutes[3] | Rapid deprotection. | Potential for N-acetylation of other bases if not carefully controlled. |
Experimental Protocols: N2-Protection of Guanosine
The following are generalized protocols for the introduction of each protecting group onto the N2 position of guanosine. These methods may require optimization based on the specific guanosine derivative (e.g., with or without ribose protection).
Synthesis of this compound (Pac-G)
This protocol is based on the transient silylation method, which enhances the nucleophilicity of the N2-amino group.
Materials:
-
Guanosine
-
Anhydrous Pyridine (B92270)
-
Trimethylsilyl chloride (TMS-Cl)
-
Phenoxyacetyl chloride
-
Ammonia solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Co-evaporate guanosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried guanosine in anhydrous pyridine and add TMS-Cl. Stir at room temperature until complete silylation is observed by TLC. This transiently protects the hydroxyl groups and activates the N2-amino group.
-
Cool the reaction mixture in an ice bath and add phenoxyacetyl chloride dropwise. Stir until the acylation is complete.
-
Quench the reaction by adding water, followed by concentrated ammonia solution to remove the silyl (B83357) protecting groups.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Synthesis of N2-Isobutyrylguanosine (iBu-G)
This protocol also utilizes a transient silylation strategy for efficient acylation.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMS-Cl)
-
Isobutyric anhydride (B1165640)
-
Ammonia solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dry guanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature to achieve complete silylation.
-
Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation of the N2 position is complete, as monitored by TLC.[7]
-
Quench the reaction with water, and then add a concentrated ammonia solution to hydrolyze the silyl ethers.[7]
-
Work up the reaction by extracting the product into DCM, washing with saturated sodium bicarbonate solution and brine, and drying over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by flash column chromatography on silica gel.
Synthesis of N2-Dimethylformamidine-guanosine (dmf-G)
The dmf group is typically introduced using dimethylformamide dimethyl acetal (B89532).
Materials:
-
Guanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (MeOH)
Procedure:
-
Dissolve guanosine in methanol.
-
Add an excess of N,N-dimethylformamide dimethyl acetal to the solution.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for several hours until the reaction is complete as indicated by TLC.[3]
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by crystallization or silica gel chromatography.
Synthesis of N2-Acetylguanosine (Ac-G)
The acetyl group can be introduced using acetic anhydride, with careful control of reaction conditions to avoid N-acetylation at other positions.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile
Procedure:
-
Suspend dry guanosine in acetonitrile.
-
Add triethylamine and a catalytic amount of DMAP.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the cooled suspension. By performing the addition at a low temperature, N-acetylation at positions other than N2 can be minimized.[9]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and purify the product, typically by silica gel chromatography.
Visualizing the Synthetic Workflow
The general workflow for preparing a protected guanosine phosphoramidite (B1245037) for oligonucleotide synthesis is depicted below.
Caption: General workflow for the synthesis of N2-protected guanosine phosphoramidites.
Signaling Pathway of Oligonucleotide Deprotection
The final deprotection of a synthesized oligonucleotide involves the removal of multiple protecting groups, often in a specific sequence.
Caption: Stepwise pathway for the deprotection and purification of synthetic oligonucleotides.
Conclusion
The selection of an N2-protecting group for guanosine is a multifaceted decision that balances the need for stability during synthesis with the requirement for efficient and mild deprotection.
-
N2-Phenoxyacetyl (Pac) stands out for its exceptionally mild and rapid removal, making it ideal for the synthesis of highly sensitive oligonucleotides.
-
N2-Isobutyryl (iBu) offers robustness and is a cost-effective choice for routine oligonucleotide synthesis where harsh deprotection conditions are tolerable.
-
N2-Dimethylformamidine (dmf) provides a significant speed advantage over iBu under milder conditions, offering a good compromise between stability and ease of removal.
-
N2-Acetyl (Ac) is another fast-cleaving group, particularly advantageous in "UltraFAST" deprotection protocols, though care must be taken to avoid side reactions.
By carefully considering the specific requirements of the target oligonucleotide and the available deprotection methodologies, researchers can select the most appropriate N2-protecting group to ensure the successful synthesis of high-quality nucleic acid molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Novel Taste-Modulating N2-Guanosine 5′-Monophosphate Derivatives Generated by Maillard-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating N²-Phenoxyacetylguanosine in Long Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the chemical synthesis of long oligonucleotides (greater than 100 base pairs) is a critical yet challenging task. The purity and yield of the final product are paramount for applications ranging from gene synthesis to therapeutic development. The choice of protecting groups for the nucleobases, particularly for guanosine (B1672433), plays a pivotal role in the success of long oligonucleotide synthesis. This guide provides a comparative evaluation of N²-Phenoxyacetylguanosine (PAC-G) and its performance against other common alternatives, supported by available experimental insights.
The Critical Role of Protecting Groups in Long Oligonucleotide Synthesis
The synthesis of long oligonucleotides is a cyclical process involving coupling, capping, oxidation, and deblocking steps. With each cycle, the potential for side reactions and incomplete reactions accumulates, leading to a significant decrease in the yield of the full-length product. Two major challenges in synthesizing long oligonucleotides are maintaining high coupling efficiency and preventing depurination during the acidic deblocking step[1].
The protecting group on the exocyclic amine of guanosine influences both the stability of the glycosidic bond and the conditions required for final deprotection. An ideal protecting group should offer high coupling efficiency, resistance to depurination, and be removable under mild conditions to preserve the integrity of the final oligonucleotide, especially those with sensitive modifications.
N²-Phenoxyacetylguanosine (PAC-G): The "Ultra-Mild" Contender
N²-Phenoxyacetyl (PAC) is an acyl-type protecting group used for guanosine (and adenosine). It is a key component of what is known as "UltraMILD" phosphoramidite (B1245037) chemistry. The primary advantage of PAC-G lies in its lability under very mild basic conditions, allowing for deprotection with reagents like potassium carbonate in methanol (B129727) at room temperature[2]. This is in stark contrast to the harsher conditions, such as prolonged heating in ammonium (B1175870) hydroxide (B78521), required for more traditional protecting groups like isobutyryl (iBu).
This mild deprotection is particularly beneficial for the synthesis of oligonucleotides containing sensitive functional groups, such as certain fluorescent dyes or modified bases, that would be degraded under standard deprotection protocols.
Comparative Analysis of Guanosine Protecting Groups
The performance of PAC-G is best understood in comparison to other commonly used protecting groups for guanosine, namely isobutyryl (iBu-G) and dimethylformamidine (dmf-G).
| Feature | N²-Phenoxyacetyl (PAC-G) | Isobutyryl (iBu-G) - Standard | Dimethylformamidine (dmf-G) - Fast Deprotection |
| Deprotection Conditions | Ultra-mild: 0.05 M Potassium Carbonate in Methanol, or NH₃/Methylamine at room temperature[2]. | Standard/Harsh: Concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours. | Fast: Ammonium hydroxide/methylamine (AMA) at 65°C for 5-10 minutes. Deprotects about 4 times faster than iBu-G[3]. |
| Depurination Resistance | Acyl groups are generally electron-withdrawing, which can destabilize the glycosidic bond. However, when used with milder deblocking agents like Dichloroacetic Acid (DCA), it shows good stability[4]. | Electron-withdrawing, making the glycosidic bond more susceptible to cleavage during the acidic detritylation step, leading to depurination[5][6]. | Electron-donating, which stabilizes the glycosidic bond and provides significant resistance to depurination during acidic treatment[1][5]. |
| Coupling Efficiency | Generally high, though solubility of the phosphoramidite in acetonitrile (B52724) can sometimes be a concern. | Standard and widely used, with well-established high coupling efficiencies. | High coupling efficiency and good solubility. |
| Key Advantage | Enables synthesis of highly sensitive and modified oligonucleotides due to extremely mild deprotection. | Well-established and cost-effective for standard oligonucleotides. | Suppresses depurination, making it highly suitable for the synthesis of very long oligonucleotides[1]. |
| Potential Issues | Potential for N-acetylation at the guanosine base if standard capping reagents are used with ultra-mild deprotection, requiring modified capping protocols[4]. | Requires harsh deprotection conditions that can damage sensitive modifications. Higher risk of depurination in long synthesis. | While deprotection is fast, it is still more basic than with PAC-G and may not be suitable for the most sensitive modifications. |
Experimental Considerations and Protocols
The successful synthesis of long oligonucleotides requires careful optimization of the entire process, from the choice of solid support to the final deprotection strategy.
General Synthesis Cycle
The synthesis of oligonucleotides proceeds via a four-step cycle for each nucleotide addition.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Recommended Protocol for Long Oligonucleotide Synthesis (>100mer) using PAC-G
This protocol is a representative methodology based on practices for synthesizing long and sensitive oligonucleotides.
1. Solid Support and Reagents:
-
Solid Support: Use a Controlled Pore Glass (CPG) or polystyrene (PS) support with a large pore size (e.g., 2000 Å) to minimize steric hindrance for the growing long oligonucleotide chain[1].
-
Phosphoramidites: Utilize "UltraMILD" phosphoramidites: Pac-dA, Ac-dC, and iPr-Pac-dG (an improved solubility version of PAC-G). Dissolve to a concentration of 0.1 M in anhydrous acetonitrile.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) at an appropriate concentration (e.g., 0.25 M). DCI is less acidic and can help minimize GG dimer formation[1].
-
Deblocking Agent: 3% Dichloroacetic Acid (DCA) in dichloromethane. This is milder than Trichloroacetic Acid (TCA) and significantly reduces depurination[1][7].
-
Capping Reagents: To avoid side reactions with the PAC group, use a capping mixture with phenoxyacetic anhydride (B1165640) instead of acetic anhydride[4].
-
Oxidizing Agent: Standard iodine/water/pyridine solution.
2. Synthesis Cycle Parameters:
-
Deblocking: Extend the deblocking time when using DCA to ensure complete removal of the DMT group[1].
-
Coupling: A standard coupling time of 2-5 minutes is generally sufficient for standard phosphoramidites.
-
Capping: Use the modified capping reagent as described above.
-
Oxidation: Standard oxidation times are sufficient.
3. Cleavage and Deprotection (Ultra-Mild Conditions):
-
After synthesis, wash the solid support thoroughly with anhydrous acetonitrile and dry under argon.
-
To the dried support, add a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Collect the supernatant containing the cleaved and deprotected oligonucleotide.
-
Neutralize the solution, for example, with an appropriate buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
The crude oligonucleotide is now ready for purification by HPLC or PAGE.
Logical Workflow for Selecting a Guanosine Protecting Group
The choice of protecting group strategy is dictated by the specific requirements of the target oligonucleotide.
Caption: Decision workflow for selecting a guanosine protecting group.
Conclusion
N²-Phenoxyacetylguanosine (PAC-G) offers a significant advantage for the synthesis of long oligonucleotides that contain sensitive modifications. Its key feature is the ability to be deprotected under exceptionally mild conditions, thereby preserving the integrity of the final product.
For the synthesis of extremely long oligonucleotides where depurination is the primary concern and no sensitive moieties are present, the use of dmf-G with a milder deblocking agent like DCA presents a robust alternative due to its proven ability to protect against glycosidic bond cleavage.
Ultimately, the optimal choice of guanosine protecting group depends on a careful consideration of the target oligonucleotide's length, sequence, and the presence of any chemical modifications. For researchers working at the frontier of nucleic acid chemistry and therapeutics, a thorough understanding of these protecting group strategies is essential for success.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Functional Activity of RNA Synthesized with N2-Phenoxyacetylguanosine
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has underscored the critical need for robust methods to synthesize and validate modified RNA molecules. N2-Phenoxyacetylguanosine is a modified cap analog used in the in vitro synthesis of RNA to enhance its translational efficiency and stability. This guide provides an objective comparison of functional assays to validate the activity of RNA synthesized using this compound against other common alternatives, supported by experimental data and detailed protocols.
Comparison of RNA Capping Strategies
The 5' cap structure is crucial for the efficient translation and stability of eukaryotic mRNA. Several strategies exist for co-transcriptional capping of in vitro transcribed (IVT) RNA. Below is a comparison of key performance metrics for RNA synthesized with standard cap analogs, Anti-Reverse Cap Analogs (ARCA), and the more recent CleanCap® reagents, which can serve as a benchmark for evaluating this compound-modified RNA.
| Capping Strategy | Capping Efficiency (%) | Crude Yield (mg/mL) | Cap Structure | Key Advantages | Key Disadvantages |
| Standard (m7GpppG) | ~70% | ~1.5 | Cap-0 | Cost-effective | Low efficiency, produces reverse-capped products |
| ARCA | ~70% | ~1.5 | Cap-0 | Prevents reverse incorporation | Low capping efficiency, lower yield |
| CleanCap® AG | >95% | ~4 | Cap-1 | High capping efficiency, high yield, produces natural Cap-1 | Higher cost, potential licensing requirements |
| This compound | Data not widely available | Data not widely available | Cap-0 (modified) | Potentially enhanced translational properties and stability[1] | Limited comparative data available |
Functional Assays for RNA Validation
To ascertain the functional advantages of using this compound, a series of in vitro and cell-based assays are essential. These assays quantify key parameters like translation efficiency, stability, and interaction with the translation machinery.
In Vitro Translation Efficiency Assays
These assays directly measure the protein output from a given mRNA template in a cell-free system.
Principle: RRL is a mammalian cell-free system that contains all the necessary components for translation. The synthesized RNA, typically encoding a reporter protein like Firefly luciferase, is added to the lysate, and the resulting protein expression is quantified.
Experimental Workflow:
Caption: Workflow for In Vitro Translation using Rabbit Reticulocyte Lysate.
Principle: This assay evaluates translation efficiency within a cellular context. mRNA is transfected into cultured HEK293 cells, and the expression of a reporter protein is measured over time.
Experimental Workflow:
Caption: Workflow for Cell-Based mRNA Translation Efficiency Assay.
mRNA Stability Assays
The stability of an mRNA molecule is a key determinant of its overall protein output. Modifications to the cap structure can influence the rate of mRNA degradation.
Principle: This assay measures the susceptibility of the 5' cap to cleavage by decapping enzymes, such as Dcp2. A more stable cap will be more resistant to enzymatic cleavage.
Experimental Workflow:
Caption: Workflow for In Vitro mRNA Decapping Assay.
Principle: Transcription is halted in cultured cells using Actinomycin D. The decay rate of a specific mRNA, previously introduced via transfection, is then measured over time using quantitative PCR (qPCR).
eIF4E Binding Affinity Assay
Principle: The eukaryotic translation initiation factor 4E (eIF4E) binds to the 5' cap to initiate translation. The affinity of this interaction can be a predictor of translation efficiency. This can be measured using techniques like fluorescence titration.[2][3]
Signaling Pathway:
Caption: Cap-Dependent Translation Initiation Pathway.
Experimental Protocols
In Vitro Translation using Rabbit Reticulocyte Lysate
-
RNA Preparation: Synthesize reporter mRNA (e.g., Firefly Luciferase) using in vitro transcription with this compound and control cap analogs (e.g., m7GpppG, ARCA). Purify the RNA and determine its concentration and integrity.
-
Reaction Setup: In a nuclease-free tube on ice, combine the following:
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
RNase Inhibitor
-
Synthesized mRNA (e.g., 1 µg)
-
Nuclease-free water to the final volume
-
-
Initiation and Incubation: Mix gently and incubate at 30°C for 90 minutes.
-
Analysis:
-
For Luciferase Assay: Add luciferase substrate and measure luminescence using a luminometer.
-
For Radiolabeling: Add [35S]-methionine to the reaction mix. After incubation, analyze the protein products by SDS-PAGE and autoradiography.
-
Cell-Based Translation Assay in HEK293 Cells
-
Cell Culture: Seed HEK293 cells in a 24-well plate and grow to 70-90% confluency.
-
Transfection:
-
For each well, dilute 500 ng of the synthesized reporter mRNA (e.g., EGFP) into a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in a serum-free medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis:
-
Fluorescence Microscopy/Flow Cytometry: Visualize or quantify EGFP expression.
-
Western Blot: Lyse the cells, run the protein lysate on an SDS-PAGE gel, and probe with an anti-EGFP antibody.
-
Conclusion
Validating the functional activity of RNA synthesized with novel cap analogs like this compound is paramount for its adoption in research and therapeutic development. The assays outlined in this guide provide a comprehensive framework for quantifying improvements in translation efficiency and stability compared to established capping technologies. By employing these standardized protocols, researchers can generate robust and comparable data to drive the development of next-generation mRNA technologies.
References
- 1. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N2-Phenoxyacetylguanosine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of drug development and biochemical research, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N2-Phenoxyacetylguanosine, a modified nucleoside, requires careful consideration for its disposal to mitigate potential risks and adhere to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₅O₇ |
| Molecular Weight | 417.37 g/mol |
| Melting Point | 159-160 °C[1][2] |
| Density (Predicted) | 1.76±0.1 g/cm³[1] |
| Storage Temperature | 2-8°C[1][3] |
Disposal Protocol
In the absence of specific disposal guidelines for this compound, it is imperative to treat it as a hazardous chemical waste. This precautionary approach ensures the highest level of safety and compliance with general laboratory waste management regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Collection and Storage
-
Designated Waste Container: Place all solid this compound waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added to the container)
-
The name of the principal investigator or laboratory contact
-
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Ensure the container is kept closed except when adding waste.
Step 3: Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should also be disposed of in the designated hazardous waste container.
Step 4: Arranging for Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow: Disposal Procedure
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Cleanup Procedure
In the event of a spill of solid this compound powder:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Don the same PPE as for routine handling.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean the Spill: Carefully sweep the spilled material and absorbent into a dustpan and place it in the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Personal protective equipment for handling N2-Phenoxyacetylguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N2-Phenoxyacetylguanosine. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on data for analogous compounds and general laboratory best practices is essential for ensuring personnel safety and procedural integrity.
Hazard Profile and Safety Precautions
While specific toxicity data for this compound is limited, related modified nucleosides can cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance. Key physical and chemical properties are summarized below.
| Property | Value | Citations |
| Appearance | White or off-white solid | [1][2] |
| CAS Number | 119824-66-7 | [3] |
| Molecular Formula | C₁₈H₁₉N₅O₇ | [3] |
| Molecular Weight | 417.37 g/mol | [3] |
| Melting Point | 159-160 °C | [1][2] |
| Solubility | Soluble in DMSO, slightly soluble in methanol | [1][2] |
| Storage Temperature | 2°C - 8°C | [3] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides additional protection in case of a splash or a tear in the outer glove. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a significant splash risk. | Protects eyes and face from airborne particles and splashes. |
| Body Protection | A flame-resistant lab coat with sleeves that overlap gloves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is likely. | Minimizes inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container in a designated, well-ventilated, and refrigerated area at 2°C - 8°C, away from incompatible materials.[3]
2. Weighing and Preparation of Solutions (to be performed in a certified chemical fume hood):
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated, clean weighing vessel and tools.
-
To minimize dust, handle the solid material gently.
-
For dissolution, add the solvent (e.g., DMSO) slowly to the weighed this compound.[1][2]
-
Ensure the solution is fully dissolved before use in experiments.
3. Experimental Use:
-
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the solid or solutions.
-
Keep containers closed when not in use.
4. Spill Response:
-
In case of a small spill, carefully wipe up the material with absorbent pads.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect any unused this compound powder and contaminated disposable PPE (gloves, etc.) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's hazardous waste management program.
Experimental Workflow and Safety Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
